molecular formula C8H3F5O3S B1227230 Perfluorophenyl ethenesulfonate CAS No. 452905-58-7

Perfluorophenyl ethenesulfonate

Cat. No.: B1227230
CAS No.: 452905-58-7
M. Wt: 274.17 g/mol
InChI Key: NVXWLLDJCHOIBZ-UHFFFAOYSA-N
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Description

Perfluorophenyl ethenesulfonate (CAS 452905-58-7) is a specialized fluorinated monomer with significant research value for developing advanced polymeric materials, particularly as a potential alternative to Nafion® for Proton Exchange Membrane (PEM) fuel cells . Its molecular structure integrates key features for materials science: a pentafluorophenyl group and an ethenesulfonate group. The perfluorinated aromatic tag influences the membrane's polarity and chemical stability , while the vinyl (ethene) double bond is a critical reactive site that facilitates polymerization, offering a preferential pathway for chain growth under various conditions, including vacuum-based techniques like plasma-enhanced chemical vapor deposition (PECVD) . This volatility and reactivity make it a tailored precursor for creating thin-film polymeric membranes, which is crucial for the miniaturization of fuel cells . The sulfonate ester functionality can be hydrolyzed to reveal a free sulfonic acid group, which is responsible for proton transport within the membrane . Researchers are exploring rigid, well-defined polymers with precisely controlled ionic groups to promote good phase separation and efficient proton transport, areas where this compound holds strong potential . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) ethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3S/c1-2-17(14,15)16-8-6(12)4(10)3(9)5(11)7(8)13/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXWLLDJCHOIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377237
Record name Pentafluorophenyl ethenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452905-58-7
Record name Pentafluorophenyl ethenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Perfluorophenyl Ethenesulfonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Perfluorophenyl ethenesulfonate, more commonly known as pentafluorophenyl vinylsulfonate, is a versatile chemical reagent that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique reactivity profile makes it a valuable tool for the synthesis of a diverse range of functionalized sulfonamides, a class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of pentafluorophenyl ethenesulfonate, including its synthesis, chemical properties, and applications in the development of enzyme inhibitors and other therapeutic agents.

Physicochemical Properties

Pentafluorophenyl ethenesulfonate is a stable, readily handled reagent. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₈H₃F₅O₃S
Molecular Weight 274.17 g/mol
Appearance Colorless oil
Solubility Soluble in most organic solvents

Synthesis of this compound

The synthesis of pentafluorophenyl ethenesulfonate can be achieved through the reaction of pentafluorophenol with 2-chloroethanesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of Pentafluorophenyl Ethenesulfonate

Materials:

  • Pentafluorophenol

  • 2-Chloroethanesulfonyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-chloroethanesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add pentafluorophenol (1.0 equivalent).

  • Slowly add triethylamine (2.0 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 6% ethyl acetate in hexanes) as the eluent to afford pentafluorophenyl ethenesulfonate as a colorless oil.[1]

Reactivity and Applications in Drug Development

Pentafluorophenyl ethenesulfonate serves as a versatile precursor for the synthesis of functionalized sulfonamides. The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating its displacement by primary and secondary amines in an aminolysis reaction. Furthermore, the vinyl group acts as a Michael acceptor, enabling a variety of addition reactions.

Synthesis of Functionalized Sulfonamides

Two primary strategies are employed for the synthesis of functionalized sulfonamides using pentafluorophenyl ethenesulfonate:

  • 1,3-Dipolar Cycloaddition followed by Aminolysis: Pentafluorophenyl ethenesulfonate can undergo efficient intermolecular 1,3-dipolar cycloaddition with various nitrones. This reaction produces stable cycloadducts with high stereo- and regioselectivity. Subsequent aminolysis of the pentafluorophenyl group furnishes the desired functionalized sulfonamides in good yields.[2]

  • Intermolecular Radical Addition followed by Aminolysis: Radical species, generated from iodo- or bromo-compounds and tri-n-butyltin hydride, can be added across the double bond of pentafluorophenyl ethenesulfonate. The resulting products are then subjected to aminolysis with a range of amines to yield the corresponding sulfonamides.

Experimental Protocol: General Procedure for Aminolysis

Materials:

  • Functionalized pentafluorophenyl sulfonate derivative

  • Primary or secondary amine

  • Anhydrous solvent (e.g., THF, DCM)

  • Base (e.g., triethylamine, DBU) - if required

Procedure:

  • Dissolve the functionalized pentafluorophenyl sulfonate derivative (1.0 equivalent) in an appropriate anhydrous solvent.

  • Add the desired primary or secondary amine (1.0-1.2 equivalents). A base may be added if the amine salt is used or to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the pure sulfonamide.

Biological Activity of Derived Sulfonamides

Sulfonamides derived from pentafluorophenyl ethenesulfonate have shown promise as inhibitors of various enzymes implicated in disease, including cysteine proteases, protein tyrosine phosphatases, and receptor tyrosine kinases. The vinyl sulfonate/sulfonamide moiety often acts as a Michael acceptor, forming a covalent bond with a nucleophilic residue (typically cysteine) in the enzyme's active site, leading to irreversible inhibition.

Cysteine Protease Inhibition

Vinyl sulfonamides have been identified as potent inhibitors of cysteine proteases. For instance, a second-generation N-alkoxyvinylsulfonamide inhibitor of cruzain, a cysteine protease from Trypanosoma cruzi (the causative agent of Chagas disease), demonstrated a high second-order inactivation rate constant.

InhibitorTarget EnzymeSecond-Order Inactivation Rate Constant (M⁻¹s⁻¹)
N-alkoxyvinylsulfonamideCruzain6,480,000

Table 2: Quantitative data for a vinyl sulfonamide inhibitor of cruzain.[3]

Protein Tyrosine Phosphatase (PTP) Inhibition

Aryl vinyl sulfonates and sulfones have been characterized as active site-directed, irreversible inhibitors of protein tyrosine phosphatases (PTPs). They inactivate PTPs through a Michael addition of the active site cysteine residue to the vinyl group.

InhibitorTarget EnzymeKᵢ (mM)kᵢ (min⁻¹)
Phenyl vinyl sulfonate (PVSN)YopH0.29 ± 0.060.061 ± 0.002
Phenyl vinyl sulfone (PVS)YopH0.35 ± 0.060.080 ± 0.004

Table 3: Inhibition constants for PTP inactivation by phenyl vinyl sulfonate and phenyl vinyl sulfone.[1]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Vinyl sulfone derivatives have emerged as potent inhibitors of EGFR tyrosine kinase, a key target in cancer therapy. A specific derivative, VF16, has shown significantly greater potency than the approved drug erlotinib.

InhibitorTarget EnzymeIC₅₀ (nM)
VF16EGFR-TK7.85 ± 0.88
Erlotinib (reference)EGFR-TK26.09 ± 5.42

Table 4: IC₅₀ values for the inhibition of EGFR tyrosine kinase.[4][5]

Signaling Pathway Modulation

The biological effects of sulfonamides derived from pentafluorophenyl ethenesulfonate are often mediated through the modulation of key cellular signaling pathways.

EGFR Signaling Pathway

Inhibitors of EGFR tyrosine kinase, such as the vinyl sulfone derivative VF16, block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This leads to reduced cell proliferation and survival in cancer cells.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VF16 VF16 (Inhibitor) VF16->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition Degradation Proteasomal Degradation Nrf2_cyto->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation VinylSulfonate Vinyl Sulfonate (Activator) VinylSulfonate->Keap1 Modification ARE ARE Nrf2_nuc->ARE Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression

References

An In-depth Technical Guide to the Structure and Synthesis of Perfluorophenyl Ethenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and prominent synthesis pathways for perfluorophenyl ethenesulfonate. The information contained herein is intended to support research and development efforts by providing both theoretical understanding and practical experimental protocols.

Chemical Structure

This compound is a fluorinated organic compound featuring a pentafluorophenyl group attached to a vinylsulfonate moiety. The general structure consists of a C₆F₅ ring bonded to a -CH=CHSO₃R group, where R can be a variety of organic substituents or a cation. A common and well-documented derivative is (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

Key Structural Features:

  • Pentafluorophenyl Group (C₆F₅): This electron-withdrawing group significantly influences the reactivity of the molecule, particularly the electronic properties of the ethenesulfonate group.

  • Ethenesulfonate Group (-CH=CHSO₃R): The vinylsulfonate moiety is a versatile functional group, known to participate in various chemical transformations and polymerization reactions.

Spectroscopic data for a representative compound, (E)-ethyl 2-(perfluorophenyl)ethenesulfonate, is available and crucial for its characterization.[1]

Synthesis Pathways

Several synthetic strategies can be employed for the preparation of this compound and its derivatives. The choice of pathway often depends on the desired scale, available starting materials, and required purity. The following sections detail the most relevant methods.

Wittig-Horner Reaction

The Wittig-Horner reaction is a highly effective method for the stereoselective synthesis of alkenes, and it has been successfully applied to the preparation of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate. This approach involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.

Reaction Scheme:

The synthesis proceeds by reacting ethyl diethylphosphoryl methanesulfonate with a strong base to form the corresponding ylide, which then reacts with pentafluorobenzaldehyde to yield the target vinylsulfonate.

Wittig_Horner_Synthesis P_reagent Ethyl diethylphosphoryl methanesulfonate Ylide Phosphonate Ylide P_reagent->Ylide Deprotonation Base n-BuLi Base->Ylide Aldehyde Pentafluorobenzaldehyde Aldehyde->Ylide Product (E)-ethyl 2-(perfluorophenyl) ethenesulfonate Ylide->Product Olefination

Wittig-Horner synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

Experimental Protocol:

A detailed experimental protocol for the synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate is provided below:

  • A solution of ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.

  • n-Butyllithium (n-BuLi) in hexane (approximately 1.05 equivalents) is added dropwise to the solution. The mixture is stirred for 20 minutes at -78 °C to generate the phosphonate ylide.

  • Freshly distilled pentafluorobenzaldehyde (1.1 equivalents) is then added to the reaction mixture.

  • The reaction is allowed to proceed at this temperature and then gradually warmed to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Yield70%[1]
Melting Point65 °C[1]
Nucleophilic Substitution with Sulfite

Another potential route involves the nucleophilic substitution of a suitable perfluorinated precursor with a sulfite salt. This method relies on the high electrophilicity of certain perfluorinated compounds. For instance, reacting perfluorohex-1-ene with sodium sulfite has been explored for the synthesis of related perfluorinated sulfonates.

General Reaction Scheme:

Nucleophilic_Substitution cluster_reactants Reactants cluster_product Product Perfluoroalkene Perfluorovinyl Precursor Product Perfluorophenyl ethenesulfonate Perfluoroalkene->Product Sulfite Sulfite Salt (e.g., Na₂SO₃) Sulfite->Product

Nucleophilic substitution pathway to this compound.

While a specific protocol for this compound via this method is not detailed in the provided search results, a general procedure for a related reaction is as follows:

Representative Experimental Protocol (Analogous Reaction):

  • A perfluorinated alkene is dissolved in a suitable solvent mixture, such as water and isopropanol.

  • Sodium sulfite is added to the solution.

  • The reaction mixture is heated and stirred for a specified period.

  • After cooling, the product is isolated by extraction and purified by appropriate methods such as crystallization or chromatography.

Challenges:

A significant drawback of this method can be the formation of side products, such as the saturated sulfonic salt resulting from the addition of the sulfite across the double bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In principle, this compound could be synthesized by coupling a perfluorophenyl-containing reagent with a vinylsulfonate-containing reagent.

Potential Cross-Coupling Strategies:

  • Suzuki-Miyaura Coupling: Reaction of a perfluorophenylboronic acid or ester with a vinyl halide substituted with a sulfonate group.

  • Heck Reaction: Reaction of a perfluorophenyl halide with vinylsulfonic acid or its ester.

General Reaction Scheme (Suzuki-Miyaura Type):

Palladium_Cross_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Perfluoroaryl Perfluoroaryl Halide or Boronic Acid Catalyst Palladium Catalyst + Ligand + Base Perfluoroaryl->Catalyst Vinylsulfonate Vinylsulfonate Derivative Vinylsulfonate->Catalyst Product Perfluorophenyl ethenesulfonate Catalyst->Product

Palladium-catalyzed cross-coupling approach.

Representative Experimental Protocol (Analogous Suzuki-Miyaura Coupling):

  • To a reaction vessel under an inert atmosphere, add the perfluoroaryl halide or boronic acid, the vinylsulfonate derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable ligand (if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a degassed solvent (e.g., dioxane, toluene, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Quantitative Data for Analogous Palladium-Catalyzed Reactions:

Reaction TypeCatalyst SystemYield RangeReference
Suzuki-Miyaura CouplingPd(0)/PR₃Generally good to excellent[2]
Stille CouplingPd(0)/LigandModerate to high[3]

Summary of Synthesis Pathways

The following table summarizes the key aspects of the discussed synthesis pathways for this compound and its derivatives.

Synthesis PathwayKey ReagentsAdvantagesDisadvantagesTypical Yields
Wittig-Horner Reaction Phosphonate ester, strong base, pentafluorobenzaldehydeHigh stereoselectivity (E-isomer), good yieldsRequires anhydrous conditions, strong base~70%
Nucleophilic Substitution Perfluorovinyl precursor, sulfite saltPotentially simple, readily available reagentsFormation of side products, lower yieldsVariable, can be low
Palladium-Catalyzed Cross-Coupling Perfluoroaryl derivative, vinylsulfonate derivative, Pd catalystHigh functional group tolerance, broad substrate scopeCatalyst cost, potential for ligand screeningModerate to excellent (in analogous systems)

Conclusion

The synthesis of this compound can be achieved through several synthetic routes. The Wittig-Horner reaction stands out as a well-documented and high-yielding method for producing the (E)-isomer of the ethyl ester derivative. While nucleophilic substitution and palladium-catalyzed cross-coupling reactions present viable alternatives, further optimization and specific procedural development may be required to achieve high efficiency for this particular target molecule. The choice of the optimal synthesis pathway will ultimately be guided by the specific requirements of the research or development project, including scale, desired purity, and economic considerations.

References

Discovery and history of Perfluorophenyl ethenesulfonate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorophenyl ethenesulfonate, also known as pentafluorophenyl vinyl sulfonate, is a fluorinated organic compound with growing significance as a versatile reagent in organic synthesis. Its unique electronic properties, stemming from the presence of a pentafluorophenyl group and a vinyl sulfonate moiety, make it a valuable building block for the construction of complex molecules, including functionalized sulfonamides. While the precise historical account of its initial discovery remains elusive in readily available literature, its characterization and utility in synthetic chemistry have been documented in various publications. This guide provides a comprehensive overview of the current knowledge on this compound, focusing on its synthesis, properties, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 452905-58-7N/A
Molecular Formula C₈H₃F₅O₃SN/A
Molecular Weight 274.17 g/mol N/A
Appearance Not specified in literature; likely a liquid or low-melting solidN/A

Synthesis of this compound

While the seminal publication detailing the first synthesis of this compound could not be definitively identified, a plausible and commonly employed method for the preparation of vinyl sulfonates involves the reaction of a sulfonyl chloride with a vinylating agent or the sulfonylation of an alkene. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of Vinyl Sulfonates

A common method for the synthesis of vinyl sulfonates is the reaction of ethenesulfonyl chloride with an appropriate alcohol or phenol in the presence of a base. For this compound, this would involve the reaction of ethenesulfonyl chloride with pentafluorophenol.

Materials:

  • Pentafluorophenol

  • Ethenesulfonyl chloride

  • Triethylamine or other suitable non-nucleophilic base

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of pentafluorophenol in an anhydrous aprotic solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (or an equivalent base) is added dropwise to the solution with stirring.

  • Ethenesulfonyl chloride is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product is typically achieved by column chromatography on silica gel or distillation under reduced pressure to afford pure this compound.

Synthesis_of_Perfluorophenyl_ethenesulfonate Pentafluorophenol Pentafluorophenol Reaction Reaction at 0°C to rt Pentafluorophenol->Reaction Ethenesulfonyl_chloride Ethenesulfonyl chloride Ethenesulfonyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous aprotic solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product This compound Purification->Product

Chemical Reactivity and Applications in Synthesis

This compound is a highly reactive and versatile synthetic intermediate. The electron-withdrawing nature of the pentafluorophenyl group makes the vinyl sulfonate an excellent Michael acceptor and a reactive partner in various cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions

This compound has been shown to be a competent dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones. These reactions proceed with high regio- and stereoselectivity to afford isoxazolidine derivatives, which can be further functionalized.

Materials:

  • This compound

  • Nitrone (e.g., C-phenyl-N-methylnitrone)

  • Anhydrous toluene

  • Standard laboratory glassware for reflux reactions

Procedure:

  • A solution of this compound and the nitrone in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with reaction progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired isoxazolidine product.

Dipolar_Cycloaddition PFPE This compound Reaction 1,3-Dipolar Cycloaddition (Toluene, Reflux) PFPE->Reaction Nitrone Nitrone Nitrone->Reaction Isoxazolidine Isoxazolidine Derivative Reaction->Isoxazolidine

Radical Addition Reactions

The electron-deficient double bond of this compound is susceptible to radical addition. This reactivity has been exploited to introduce various functional groups onto the ethenesulfonate backbone.

Applications in Drug Development

Currently, there is no specific information available in the searched literature detailing the direct application of this compound in drug development or its interaction with specific signaling pathways. However, its utility in the synthesis of functionalized sulfonamides suggests a potential role in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores present in a wide range of therapeutic agents. The ability to readily synthesize novel and complex sulfonamide derivatives using this compound as a starting material could be of significant interest to drug discovery programs.

Conclusion

This compound is a valuable and reactive building block in modern organic synthesis. While its detailed historical discovery remains to be fully elucidated, its synthetic utility, particularly in the construction of heterocyclic systems and functionalized sulfonamides, is evident from the existing scientific literature. The compound's unique reactivity profile, stemming from its fluorinated aromatic ring and activated vinyl system, offers considerable potential for the development of novel synthetic methodologies. Further exploration of its reactivity and the biological activity of its derivatives may open new avenues for its application in materials science and drug discovery.

Technical Guide: Perfluorophenyl Ethenesulfonate (Pentafluorophenyl Vinylsulfonate)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 452905-58-7

Synonyms: Pentafluorophenyl vinylsulfonate, PFP vinylsulfonate

Compound Identification and Properties

Perfluorophenyl ethenesulfonate, also known as pentafluorophenyl vinylsulfonate, is a versatile bifunctional reagent utilized in organic synthesis. Its structure features a vinyl sulfonate group, which can act as a Michael acceptor and participate in cycloaddition reactions, and a pentafluorophenyl ester, which is an excellent leaving group for nucleophilic substitution, particularly with amines to form sulfonamides.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 452905-58-7
Molecular Formula C₈H₃F₅O₃S
Molecular Weight 274.17 g/mol
IUPAC Name 2,3,4,5,6-pentafluorophenyl ethenesulfonate

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Colorless oil[Bush, 2005]
Boiling Point Not reported-
Melting Point Not applicable-
Solubility Soluble in common organic solvents (e.g., DCM, Toluene)Inferred from reaction conditions

Table 3: Spectroscopic Data

TypeDataSource
¹H NMR (CDCl₃) δ 6.13 (dd, J = 16.5, 9.8 Hz, 1H), 6.42 (d, J = 16.5 Hz, 1H), 6.75 (d, J = 9.8 Hz, 1H)[Bush, 2005]
¹³C NMR (CDCl₃) δ 128.2, 133.4, 137.9 (t, J = 16.0 Hz), 141.2 (d, J = 13.0 Hz), 143.0 (d, J = 13.0 Hz)[Bush, 2005]
¹⁹F NMR (CDCl₃) δ -152.9 (d, J = 21.0 Hz, 2F), -157.9 (t, J = 21.0 Hz, 1F), -162.4 (t, J = 21.0 Hz, 2F)[Bush, 2005]
IR (thin film) ν 3061, 1648, 1519, 1410, 1184, 1147, 1001, 982, 874, 723 cm⁻¹[Bush, 2005]
Mass Spec (ESI) m/z 297.0 (M+Na)⁺[Bush, 2005]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-chloroethanesulfonyl chloride with pentafluorophenol in the presence of a base.[1]

Materials:

  • 2-Chloroethanesulfonyl chloride

  • Pentafluorophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2-chloroethanesulfonyl chloride (1.0 eq) in dry DCM is added dropwise to a stirred solution of pentafluorophenol (1.0 eq) and triethylamine (1.1 eq) in dry DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with an appropriate solvent system, e.g., ethyl acetate/petroleum ether) to afford this compound as a colorless oil.

Chemical Reactivity and Applications

This compound is a versatile building block, primarily utilized for the synthesis of functionalized sulfonamides. Its reactivity is characterized by two main pathways: reactions at the vinyl group and substitution of the pentafluorophenyl group.

Reactions at the Vinyl Group

The electron-withdrawing sulfonate group activates the vinyl moiety, making it susceptible to various nucleophilic and cycloaddition reactions.

  • Michael Addition: The vinyl group acts as a Michael acceptor, reacting with various nucleophiles.

  • 1,3-Dipolar Cycloaddition: It readily undergoes 1,3-dipolar cycloaddition with nitrones to form isoxazolidine rings with high regio- and stereoselectivity.[2][3]

  • Diels-Alder Reaction: It can participate as a dienophile in Diels-Alder reactions.[4]

  • Radical Addition: The double bond can undergo intermolecular radical addition reactions.[4]

Substitution of the Pentafluorophenyl Group

The pentafluorophenyl group is a highly effective leaving group, allowing for facile substitution by nucleophiles, most notably amines, in a process termed aminolysis. This reaction is a key step in the synthesis of a wide range of sulfonamides.

Mandatory Visualizations

Synthesis_Workflow Synthesis of this compound reagent1 Pentafluorophenol reaction Reaction Mixture reagent1->reaction 1.0 eq reagent2 2-Chloroethanesulfonyl chloride reagent2->reaction 1.0 eq base Triethylamine base->reaction 1.1 eq solvent DCM, 0 °C to rt solvent->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup Quench & Extract drying Drying (MgSO₄) workup->drying purification Flash Chromatography drying->purification Filter & Concentrate product This compound purification->product Purified Product Reactivity_and_Application Reactivity and Application of this compound cluster_vinyl_reactions Reactions at the Vinyl Group cluster_pfp_substitution Substitution of PFP Group start This compound michael Michael Addition start->michael cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition diels_alder Diels-Alder Reaction start->diels_alder radical Radical Addition start->radical intermediate Functionalized Perfluorophenyl Sulfonate michael->intermediate cycloaddition->intermediate diels_alder->intermediate radical->intermediate aminolysis Aminolysis (with Amines) final_product Functionalized Sulfonamides aminolysis->final_product intermediate->aminolysis

References

An In-depth Technical Guide to the Chemistry of Perfluorophenyl Ethenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorophenyl ethenesulfonate, also known as pentafluorophenyl vinylsulfonate, is a versatile bifunctional reagent that has garnered significant interest in synthetic chemistry, particularly in the construction of complex sulfonamides. Its unique structure, featuring an electron-deficient vinyl group and a highly activated pentafluorophenyl ester, allows for a range of orthogonal chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the development of biologically relevant molecules.

The pentafluorophenyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the vinyl sulfonate moiety acts as a Michael acceptor and a dienophile in various addition reactions. This dual reactivity makes this compound a valuable building block for creating diverse molecular scaffolds, particularly for the synthesis of functionalized sulfonamides, a class of compounds with a broad spectrum of biological activities.

Chemical Properties and Data

PropertyValueCitation
Molecular FormulaC₁₀H₇F₅O₃S[1]
Molecular Weight314.22 g/mol [1]
Melting Point65 °C[1]
¹H-NMR (CDCl₃) δ 1.40 (t, J = 6.9 Hz, 3H, CH₃), 4.25 (q, J = 6.9 Hz, 2H, CH₂), 7.09 (d, J = 15.9 Hz, 1H, vinyl CH), 7.56 (d, J = 15.9 Hz, 1H, vinyl CH)[1]
¹⁹F-NMR (CDCl₃) δ -139.7 (dt, ³JF,F = 24.4 Hz, ⁴JF,F = 6.1 Hz, 2F), -149.6 (t, ³JF,F = 21.3 Hz, 1F), -161.8 (m, 2F)[1]

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through several routes. The parent compound, pentafluorophenyl vinylsulfonate, is prepared from commercially available starting materials. A common derivative, (E)-ethyl 2-(perfluorophenyl)ethenesulfonate, is synthesized via a Wittig-Horner reaction.

Experimental Protocol: Synthesis of Pentafluorophenyl Vinylsulfonate

While a detailed, step-by-step protocol is not fully elucidated in the literature, the synthesis is reported to proceed by the reaction of pentafluorophenol with 2-chloroethane-1-sulfonyl chloride .[2] The reaction likely involves the formation of the sulfonate ester through the displacement of the chloride on the sulfonyl chloride by the pentafluorophenoxide.

Experimental Protocol: Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate via Wittig-Horner Reaction[1]

This protocol describes the synthesis of an ethyl ester derivative, which provides insight into the construction of the perfluorophenyl ethene sulfonate scaffold.

Materials:

  • Ethyl diethylphosphoryl methanesulfonate

  • n-Butyllithium (n-BuLi) in hexane (2.3 M solution)

  • Pentafluorobenzaldehyde

  • Dry Tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A solution of ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry THF is cooled to -78 °C under a nitrogen atmosphere.

  • n-BuLi in hexane (approximately 1.05 equivalents) is added dropwise to the solution.

  • The reaction mixture is stirred for 20 minutes at -78 °C.

  • Freshly distilled pentafluorobenzaldehyde (1.1 equivalents) is then added to the reaction mixture.

  • The reaction is allowed to proceed until completion (monitoring by TLC or GC-MS is recommended).

  • The reaction is quenched and extracted with an organic solvent.

  • The organic layers are combined, dried over MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.

  • The final product, (E)-ethyl 2-(perfluorophenyl)ethenesulfonate, is obtained as a white solid.

G Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate A Ethyl diethylphosphoryl methanesulfonate B n-BuLi, -78°C, THF A->B Deprotonation C Ylide Intermediate B->C E Wittig-Horner Reaction C->E D Pentafluorobenzaldehyde D->E F (E)-ethyl 2-(perfluorophenyl)ethenesulfonate E->F Purification G 1,3-Dipolar Cycloaddition and Aminolysis cluster_0 Cycloaddition cluster_1 Aminolysis A Perfluorophenyl vinylsulfonate C Isoxazolidine Intermediate A->C B Nitrone B->C E Functionalized Sulfonamide C->E D Amine (R-NH2) D->E

References

A Comprehensive Technical Review of Pentafluorophenyl Ethenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perfluorophenyl ethenesulfonate, more commonly referred to in the literature as pentafluorophenyl vinylsulfonate, is a bifunctional organic reagent of significant interest in medicinal chemistry and drug development. It is recognized not for its direct biological or signaling pathway interactions, but as a highly versatile and stable precursor for the synthesis of a diverse range of functionalized sulfonamides.[1][2] Sulfonamides are a critical class of therapeutic agents with a broad spectrum of applications. The development of straightforward and efficient synthetic routes to novel sulfonamide libraries is therefore a valuable endeavor in drug discovery.[1]

This technical guide provides a comprehensive review of the available literature on pentafluorophenyl vinylsulfonate. It details its synthesis, chemical properties, and, most importantly, its application as a key building block in the creation of complex sulfonamide-based molecules. Experimental protocols and quantitative data are presented to serve as a practical resource for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

Pentafluorophenyl vinylsulfonate is valued for its stability, particularly when compared to traditional precursors like unstable sulfonyl chlorides.[2] The molecule features two key reactive sites: an electron-deficient olefinic group susceptible to various addition reactions and a pentafluorophenyl (PFP) ester group that is an excellent leaving group for subsequent nucleophilic substitution (aminolysis).[1]

Table 1: Physical and Spectroscopic Data for (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

PropertyValueSource
Physical StateWhite Solid[3]
Melting Point65 °C[3]
¹H NMR (CDCl₃)δ 1.40 (t, J = 6.9 Hz, 3H), 4.25 (q, J=6.9 Hz, 2H), 6.85 (d, J=15.5 Hz, 1H), 7.21 (d, J=15.5 Hz, 1H)[3]

Note: Data is for the ethyl ester derivative as detailed in the synthesis below. Data for the parent vinylsulfonate is less commonly reported.

Experimental Protocol: Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

This procedure describes a Wittig-Horner reaction to produce the target compound.[3]

Materials:

  • Ethyl diethylphosphoryl methanesulfonate (1.0 equiv)

  • Dry Tetrahydrofuran (THF)

  • 2.3 M n-Butyllithium (n-BuLi) in hexane (approx. 1.05 equiv)

  • Pentafluorobenzaldehyde (1.1 equiv)

  • Magnesium Sulfate (MgSO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A solution of ethyl diethylphosphoryl methanesulfonate in dry THF is prepared.

  • The solution is cooled to -78 °C under a nitrogen atmosphere.

  • n-BuLi in hexane is added, and the mixture is stirred for 20 minutes.

  • Freshly prepared pentafluorobenzaldehyde is added to the reaction mixture.

  • After the reaction is complete, the organic layers are extracted.

  • The combined organic layers are dried over MgSO₄ and the solvent is evaporated.

  • The crude product is purified by column chromatography using a petroleum ether:ethyl acetate (10:1) eluent.

  • The final product, (E)-ethyl 2-(perfluorophenyl)ethenesulfonate, is isolated as a white solid with a reported yield of 70%.[3]

Application in the Synthesis of Functionalized Sulfonamides

The primary utility of pentafluorophenyl vinylsulfonate is its role in a powerful two-step strategy for generating libraries of functionalized sulfonamides. This process involves an initial reaction at the vinyl group followed by a substitution of the pentafluorophenyl group.[1][4]

start Pentafluorophenyl Vinylsulfonate step1 Step 1: Addition Reaction (e.g., 1,3-Dipolar Cycloaddition) start->step1 intermediate Functionalized PFP Sulfonate Intermediate step1->intermediate Forms stable intermediate step2 Step 2: Aminolysis (Amine Nucleophile) intermediate->step2 product Diverse Library of Functionalized Sulfonamides step2->product reagent1 Reagent (e.g., Nitrone) reagent1->step1 Adds to vinyl group reagent2 R-NH₂ reagent2->step2 Displaces PFP group

Caption: General workflow for synthesizing sulfonamides from pentafluorophenyl vinylsulfonate.

Experimental Protocol 1: 1,3-Dipolar Cycloaddition and Aminolysis

This method is highly effective for creating isoxazolidine sulfonamides with excellent regio- and stereoselectivity.[5][6]

Part A: Cycloaddition

  • A solution of pentafluorophenyl vinylsulfonate (1 equiv) and a selected nitrone (1.2 equiv) in toluene is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure.

  • The resulting residue, the PFP-isoxazolidine intermediate, is purified via flash chromatography. These intermediates are typically stable and can be stored.[5]

Part B: Aminolysis

  • The purified PFP-isoxazolidine intermediate (1 equiv) is dissolved in a suitable solvent (e.g., acetonitrile).

  • A primary or secondary amine (2.2 equiv) is added to the solution.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The solvent is evaporated, and the crude product is purified by flash chromatography to yield the final functionalized sulfonamide.

Table 2: Representative Yields for Isoxazolidine Sulfonamide Synthesis

Nitrone PrecursorAmine NucleophileFinal Product YieldSource
C-Phenyl-N-methylnitroneBenzylamine85%[5]
C-Phenyl-N-methylnitroneMorpholine98%[5]
C-(4-Nitrophenyl)-N-methylnitroneBenzylamine87%[5]
C-(4-Nitrophenyl)-N-methylnitronePyrrolidine95%[5]
C-(Thiophen-2-yl)-N-methylnitrone4-Methylbenzylamine81%[5]
Experimental Protocol 2: Intermolecular Radical Addition and Aminolysis

This pathway allows for the introduction of various alkyl groups onto the sulfonate backbone.[4]

Part A: Radical Addition

  • A solution of pentafluorophenyl vinylsulfonate (1 equiv), an alkyl iodide or bromide (1.5 equiv), and tri-n-butyltin hydride (1.1 equiv) in degassed benzene is prepared.

  • A radical initiator, such as AIBN (catalytic amount), is added.

  • The mixture is heated to reflux for 2 hours.

  • After cooling, the solvent is removed, and the residue is purified to yield the alkyl-functionalized PFP sulfonate.

Part B: Aminolysis

  • The procedure is identical to Part B of the cycloaddition protocol, using the alkyl-functionalized PFP sulfonate as the starting material.

cluster_cyclo 1,3-Dipolar Cycloaddition Pathway cluster_radical Radical Addition Pathway cluster_aminolysis Common Final Step pfpvs1 PFP Vinylsulfonate cycloadd Cycloaddition pfpvs1->cycloadd nitrone Nitrone nitrone->cycloadd isox PFP-Isoxazolidine Intermediate cycloadd->isox aminolysis Aminolysis isox->aminolysis pfpvs2 PFP Vinylsulfonate radadd Radical Addition pfpvs2->radadd halide Alkyl Halide + Radical Initiator halide->radadd alkyl Alkyl-Functionalized PFP Intermediate radadd->alkyl alkyl->aminolysis final Functionalized Sulfonamide aminolysis->final amine Amine (R-NH₂) amine->aminolysis

Caption: Comparative workflows for sulfonamide synthesis via two distinct pathways.

Conclusion

The scientific literature on this compound (pentafluorophenyl vinylsulfonate) does not indicate a direct role in biological signaling pathways. Instead, its significant contribution lies in the field of synthetic and medicinal chemistry. Its unique combination of a reactive vinyl group and a stable, yet highly effective, pentafluorophenyl leaving group makes it an exceptional tool for chemical diversification. The robust, two-step protocols involving addition and subsequent aminolysis provide a reliable and versatile platform for generating extensive libraries of novel sulfonamides. For researchers and drug development professionals, pentafluorophenyl vinylsulfonate represents a key enabling reagent for the exploration of new chemical space in the quest for potent and effective therapeutic agents.

References

Fundamental chemical properties of Perfluorophenyl ethenesulfonate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of Perfluorophenyl ethenesulfonate, also known as pentafluorophenyl vinylsulfonate. The information presented is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

This compound is a highly reactive organofluorine compound valued for its utility as a versatile building block in organic synthesis. The presence of the electron-withdrawing pentafluorophenyl group and the vinylsulfonate moiety imparts unique reactivity to the molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₃F₅O₃SN/A
Molecular Weight 274.17 g/mol N/A
CAS Number 452905-58-7[1]
Appearance White solidInferred from related compounds
Melting Point 65 °C (for (E)-ethyl 2-(perfluorophenyl)ethene sulfonate)N/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Density Data not availableN/A

Note: Quantitative physical data for the parent compound is limited in publicly available literature. The melting point provided is for a closely related derivative, (E)-ethyl 2-(perfluorophenyl)ethene sulfonate.

Spectroscopic Data

  • ¹H NMR (CDCl₃): 1.40 (t, J = 6.9 Hz, 3 H, CH₃); 4.25 (q, J = 7.1 Hz, 2H, CH₂) N/A

Synthesis

A common method for the synthesis of derivatives of this compound involves a Wittig-Horner reaction. The following protocol describes the synthesis of (E)-ethyl 2-(perfluorophenyl)ethene sulfonate.

Experimental Protocol: Synthesis of (E)-ethyl 2-(perfluorophenyl)ethene sulfonate

Materials:

  • Ethyl diethylphosphoryl methanesulfonate

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (2.3 M solution)

  • Pentafluorobenzaldehyde

  • Petroleum ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry THF is prepared.

  • The solution is cooled to -78 °C under a nitrogen atmosphere.

  • A 2.3 M solution of n-BuLi in hexane (approximately 1.05 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is stirred for 20 minutes at -78 °C.

  • Freshly distilled pentafluorobenzaldehyde (1.1 equivalents) is then added to the reaction mixture.

  • The reaction is allowed to proceed until completion (monitoring by TLC is recommended).

  • Upon completion, the reaction is quenched, and the organic layer is extracted.

  • The combined organic layers are dried over MgSO₄ and the solvent is removed under reduced pressure to yield the crude product.

  • The crude unsaturated sulfonyl ester is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.

  • The purified product, (E)-ethyl 2-(perfluorophenyl)ethene sulfonate, is obtained as a white solid.

G A Ethyl diethylphosphoryl methanesulfonate K K A->K B n-BuLi in Hexane B->K C Pentafluorobenzaldehyde L L C->L D Dry THF M M D->M E -78 °C E->M F Nitrogen Atmosphere F->M G Quenching & Extraction H Drying (MgSO4) G->H I Column Chromatography (Petroleum ether/Ethyl acetate) H->I J (E)-ethyl 2-(perfluorophenyl)ethene sulfonate I->J K->L L->G

Synthesis workflow for (E)-ethyl 2-(perfluorophenyl)ethene sulfonate.

Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of functionalized sulfonamides.[2] Its reactivity is characterized by the electron-deficient nature of the double bond and the excellent leaving group ability of the pentafluorophenoxy moiety.

Cycloaddition Reactions

The vinyl group of this compound readily participates in cycloaddition reactions. For instance, it undergoes 1,3-dipolar cycloadditions with nitrones to form isoxazolidine derivatives.[2] These reactions often proceed with high regio- and stereoselectivity.

Radical Additions

The electron-deficient double bond is also susceptible to radical addition reactions. Alkyl radicals can add across the double bond to form new carbon-carbon bonds, leading to a variety of functionalized pentafluorophenyl sulfonates.

Aminolysis

The pentafluorophenoxy group is an excellent leaving group, facilitating nucleophilic substitution by amines (aminolysis). This reaction is a key step in the synthesis of a wide range of sulfonamides from the products of the aforementioned cycloaddition and radical addition reactions.[2]

G cluster_reactions Key Reactions A Perfluorophenyl Ethenesulfonate B 1,3-Dipolar Cycloaddition (e.g., with Nitrones) A->B C Radical Addition (e.g., with Alkyl Radicals) A->C D Functionalized Pentafluorophenyl Sulfonates B->D C->D E Aminolysis (Displacement of Pentafluorophenoxy Group) D->E F Functionalized Sulfonamides E->F

Reactivity pathways of this compound.

Safety Information

Specific safety data for this compound is not available in the searched literature. However, based on the reactivity of related vinyl sulfonate and perfluorinated compounds, the following precautions are recommended.

General Handling Precautions:

  • Irritant: Likely to be irritating to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.

  • Ventilation: Use in a well-ventilated area, such as a fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry place away from incompatible materials.

Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult a certified Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

Theoretical and Computational Insights into Perfluorophenyl Ethenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of Perfluorophenyl ethenesulfonate. Due to the limited availability of direct experimental and computational data for this specific compound, this document leverages findings from closely related analogs, namely (E)-ethyl 2-(perfluorophenyl)ethenesulfonate and other vinyl sulfonate derivatives, to build a robust framework for its analysis. This guide covers potential synthetic routes, spectroscopic characterization, and detailed computational modeling protocols. The content is designed to equip researchers, scientists, and drug development professionals with the necessary information to explore the properties and potential applications of this compound.

Introduction

This compound is a fluorinated organic compound featuring a perfluorophenyl group attached to a vinyl sulfonate moiety. The presence of the electron-withdrawing perfluorophenyl group is expected to significantly influence the electronic properties and reactivity of the vinyl sulfonate system. Such compounds are of interest for their potential applications in materials science, polymer chemistry, and as intermediates in organic synthesis. This guide aims to provide a detailed theoretical and computational perspective on this molecule.

Molecular Structure and Properties

The molecular structure of this compound is characterized by the C₆F₅-CH=CH-SO₃H chemical formula. The key structural features include the planar perfluorophenyl ring, the carbon-carbon double bond of the ethene bridge, and the sulfonate head group.

cluster_pfp Perfluorophenyl Group cluster_vinyl Ethenesulfonate Moiety C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 F2 F C3->F2 C5 C C4->C5 F3 F C4->F3 C6 C C5->C6 F4 F C5->F4 C6->C1 F5 F C6->F5 C8 C C7->C8 = S S C8->S O1 O S->O1 = O2 O S->O2 = O3 O S->O3 H H O3->H

Figure 1: Molecular structure of this compound.

Experimental Protocols

Synthesis of a this compound Analog

Protocol for (E)-ethyl 2-(perfluorophenyl)ethenesulfonate: [1]

  • A solution of ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.

  • 2.3 M n-BuLi in hexane (approximately 1.05 equivalents) is added, and the mixture is stirred for 20 minutes.

  • Freshly prepared pentafluorobenzaldehyde (1.1 equivalents) is then added.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (petroleum ether:ethyl acetate 10:1 as eluent) to yield (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

To obtain the target molecule, this compound, a final hydrolysis step of the ethyl ester would be required.

start Start: Ethyl diethylphosphoryl methanesulfonate in dry THF cool Cool to -78 °C under Nitrogen start->cool add_nBuLi Add n-BuLi in hexane (1.05 equiv) cool->add_nBuLi stir1 Stir for 20 minutes add_nBuLi->stir1 add_aldehyde Add pentafluorobenzaldehyde (1.1 equiv) stir1->add_aldehyde stir2 Stir at -78 °C for 1 hour add_aldehyde->stir2 warm Warm to room temperature overnight stir2->warm quench Quench with saturated NH4Cl solution warm->quench extract Extract with ethyl acetate quench->extract dry Dry organic layers over MgSO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography (petroleum ether:ethyl acetate 10:1) concentrate->purify hydrolysis Hydrolysis of ethyl ester (to obtain target molecule) purify->hydrolysis end End: Perfluorophenyl ethenesulfonate hydrolysis->end

Figure 2: Hypothetical workflow for the synthesis of this compound.

Data Presentation

Spectroscopic Data of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

The following table summarizes the reported NMR data for the ethyl ester analog, which can serve as a reference for the characterization of this compound.[1]

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H1.40triplet6.9CH₃
¹H4.25quartet6.9CH₂
¹HNot Reported--Vinyl CH
¹HNot Reported--Vinyl CH
¹⁹F-138.5multiplet-ortho-F
¹⁹F-149.0multiplet-para-F
¹⁹F-160.2multiplet-meta-F

Theoretical Studies and Computational Modeling

Computational Methodology

Theoretical studies on vinyl-sulfonate monomers have been successfully carried out using Density Functional Theory (DFT).[2][3] A suitable computational protocol for this compound would involve geometry optimization and frequency calculations to obtain the minimum energy structure and vibrational modes. Subsequent calculations can be performed to predict various molecular properties.

Recommended Computational Protocol:

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP[2][3]

  • Basis Set: 6-31+G(d,p)[2][3]

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

start Start: Define molecular structure of Perfluorophenyl ethenesulfonate geom_opt Geometry Optimization (DFT/B3LYP/6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation (to confirm minimum energy) geom_opt->freq_calc prop_calc Property Calculations: - Molecular Orbitals (HOMO/LUMO) - Electrostatic Potential - NMR/IR Spectra Simulation freq_calc->prop_calc analysis Analysis of Results: - Electronic Structure - Reactivity Prediction - Spectroscopic Correlation prop_calc->analysis end End: Theoretical characterization of the molecule analysis->end

Figure 3: A general workflow for the computational modeling of this compound.
Predicted Reactivity

The perfluorophenyl group is a strong electron-withdrawing group, which is expected to make the vinyl group highly electrophilic. This suggests that this compound would be susceptible to nucleophilic attack, particularly Michael-type additions. Vinyl sulfonate esters and vinyl sulfonamides are known to be potent, irreversible inhibitors of cysteine proteases, acting as Michael acceptors.

Conclusion

This technical guide has outlined a comprehensive approach to the theoretical and computational study of this compound. By leveraging data from closely related compounds, we have proposed a plausible synthetic route, provided reference spectroscopic data, and detailed a robust computational methodology. The presented information serves as a foundational resource for researchers interested in exploring the chemical properties, reactivity, and potential applications of this and similar fluorinated vinyl sulfonate compounds. Further experimental and computational studies on the target molecule are encouraged to validate and expand upon the theoretical framework presented herein.

References

An In-depth Technical Guide on the Core Precursors and Derivatives of Perfluorophenyl Ethenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors, synthesis, and major derivatives of perfluorophenyl ethenesulfonate, a versatile reagent in organic synthesis. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of reaction pathways and experimental workflows to facilitate understanding and application in research and development.

Core Compound: this compound

This compound, also known as pentafluorophenyl vinylsulfonate, is a bifunctional molecule featuring a highly reactive vinyl group and a pentafluorophenyl ester. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide array of complex organic molecules, particularly functionalized sulfonamides. Its stability under various conditions, including chromatography, offers a significant advantage over traditional, more reactive sulfonyl chlorides.

Key Precursors and Synthesis

The primary pathway to this compound involves the reaction of two key commercially available precursors: pentafluorophenol and 2-chloroethane-1-sulfonyl chloride .[1]

Precursor Details
PrecursorChemical FormulaMolar Mass ( g/mol )Key Properties
PentafluorophenolC₆HF₅O184.06White crystalline solid, pungent odor
2-Chloroethane-1-sulfonyl chlorideC₂H₄Cl₂O₂S163.02Colorless to light yellow liquid
Synthesis of this compound

The synthesis proceeds via a nucleophilic substitution reaction where pentafluorophenol displaces the chloride from the sulfonyl chloride group of 2-chloroethane-1-sulfonyl chloride, followed by an elimination reaction to form the vinyl group.

Experimental Protocol: Synthesis of Pentafluorophenyl Ethenesulfonate

  • Materials: Pentafluorophenol, 2-chloroethane-1-sulfonyl chloride, a suitable base (e.g., triethylamine or DBU), and an appropriate solvent (e.g., THF).

  • Procedure:

    • Dissolve pentafluorophenol in the chosen solvent in a reaction vessel.

    • Add the base to the solution and stir.

    • Slowly add 2-chloroethane-1-sulfonyl chloride to the mixture at a controlled temperature.

    • The reaction mixture is then stirred at a specific temperature for a set duration to ensure the completion of both the sulfonate ester formation and the subsequent elimination to form the vinyl group.

    • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

    • The organic layer is dried and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield pure this compound.[1]

Key Derivatives and Their Synthesis

The dual reactivity of this compound allows for a variety of transformations, leading to a diverse range of derivatives. The electron-deficient vinyl group is susceptible to radical and cycloaddition reactions, while the pentafluorophenyl group is an excellent leaving group for nucleophilic substitution, primarily with amines, to form sulfonamides.

General Reaction Pathways

The primary strategies for derivatization involve a two-step process: first, a reaction at the vinyl group, followed by the displacement of the pentafluorophenyl group.

G This compound This compound Functionalized Perfluorophenyl Sulfonate Intermediate Functionalized Perfluorophenyl Sulfonate Intermediate This compound->Functionalized Perfluorophenyl Sulfonate Intermediate Radical Addition / Cycloaddition Functionalized Sulfonamide Derivative Functionalized Sulfonamide Derivative Functionalized Perfluorophenyl Sulfonate Intermediate->Functionalized Sulfonamide Derivative Aminolysis (R-NH2)

Caption: General workflow for the derivatization of this compound.

Derivatives from Intermolecular Radical Addition

This compound serves as an excellent acceptor for various radical species.

Experimental Protocol: Radical Addition and Subsequent Aminolysis

  • Radical Addition:

    • An alkyl or aryl halide (iodo- or bromo- compounds) is treated with a radical initiator, such as tri-n-butyltin hydride, in the presence of this compound.[1][2]

    • The reaction proceeds via an intermolecular radical addition to the vinyl group.

    • The resulting functionalized pentafluorophenyl sulfonate ester is then purified.[1]

  • Aminolysis:

    • The purified sulfonate ester is dissolved in a suitable solvent (e.g., THF).

    • A primary or secondary amine and a base (e.g., DBU) are added.

    • The mixture is heated to facilitate the nucleophilic displacement of the pentafluorophenoxy group, yielding the corresponding sulfonamide.[1]

Derivatives from Cycloaddition Reactions

The electron-deficient double bond of this compound readily participates in cycloaddition reactions.

This reaction leads to the formation of isoxazolidine derivatives, which are precursors to functionalized sulfonamides. The reaction exhibits high regio- and stereoselectivity.[3]

G cluster_0 1,3-Dipolar Cycloaddition cluster_1 Aminolysis Perfluorophenyl EthenesulfonateNitrone Perfluorophenyl EthenesulfonateNitrone Isoxazolidine-PFP-sulfonate Isoxazolidine-PFP-sulfonate Perfluorophenyl EthenesulfonateNitrone->Isoxazolidine-PFP-sulfonate Isoxazolidine-PFP-sulfonateAmine Isoxazolidine-PFP-sulfonateAmine Functionalized Isoxazolidine Sulfonamide Functionalized Isoxazolidine Sulfonamide Isoxazolidine-PFP-sulfonateAmine->Functionalized Isoxazolidine Sulfonamide

Caption: Pathway to isoxazolidine sulfonamides.

This compound can act as a dienophile in Diels-Alder reactions with various dienes, such as carbocyclic dienes and furan, to form bicyclic sulfonamide precursors.[4]

Table of Key Derivatives
Derivative ClassReaction TypeKey ReagentsResulting Functional Group
Alkyl/Aryl SulfonamidesRadical Addition & AminolysisAlkyl/Aryl Halides, Radical Initiator, AminesSubstituted Sulfonamide
Isoxazolidine Sulfonamides1,3-Dipolar Cycloaddition & AminolysisNitrones, AminesIsoxazolidine-substituted Sulfonamide
Bicyclic SulfonamidesDiels-Alder Reaction & AminolysisDienes (e.g., furan), AminesBicyclic Sulfonamide
3,5-Isoxazoles1,3-Dipolar CycloadditionNitrile Oxides (from α-bromo derivative)Isoxazole-substituted Sulfonate/Sulfonamide

Quantitative Data

Characterization data for the core compound and its derivatives are crucial for identification and quality control.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateSpectroscopic Data Highlights
This compoundC₈H₃F₅O₃S274.17Stable solid/oil
(E)-ethyl 2-(perfluorophenyl)ethenesulfonateC₁₀H₇F₅O₃S302.22White solidm.p. 65 °C
Representative Isoxazolidine SulfonamideVariesVariesTypically solid

Note: Detailed spectroscopic data (NMR, IR, MS) can be found in the cited literature and is essential for the structural elucidation of newly synthesized derivatives.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation from readily available precursors and its dual reactivity allow for the efficient construction of a diverse library of complex molecules, particularly functionalized sulfonamides. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this powerful synthetic tool. The stability of the pentafluorophenyl sulfonate intermediates offers a practical advantage over traditional methods, paving the way for more efficient and robust synthetic strategies.

References

Methodological & Application

Detailed synthesis protocol for Perfluorophenyl ethenesulfonate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of perfluorophenyl ethenesulfonate, a versatile reagent in organic synthesis, particularly in the preparation of functionalized sulfonamides. The synthesis involves the reaction of pentafluorophenol with 2-chloroethanesulfonyl chloride in the presence of a base.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating nucleophilic substitution reactions. The vinylsulfonate moiety serves as a Michael acceptor and a precursor for various functional group transformations. This protocol outlines a reliable method for the preparation of this reagent.

Reaction Scheme

The synthesis of this compound proceeds via the sulfonylation of pentafluorophenol with 2-chloroethanesulfonyl chloride, followed by an in-situ elimination of hydrogen chloride to form the vinyl group.

Figure 1: Reaction scheme for the synthesis of this compound.

pfp Pentafluorophenol r1 pfp->r1 cesc 2-Chloroethanesulfonyl chloride cesc->r1 base Base (e.g., Triethylamine) base->r1 pfpes Perfluorophenyl ethenesulfonate side_product Base hydrochloride r1->pfpes + r1->side_product

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of vinylsulfonate esters.[1] The Caddick group reported the synthesis of perfluorophenyl vinylsulfonate from pentafluorophenol and 2-chloroethanesulfonyl chloride with a moderate yield of 59%.[2]

Materials:

  • Pentafluorophenol

  • 2-Chloroethanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add pentafluorophenol (1.0 eq) and anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 - 1.2 eq) dropwise to the stirred solution.

  • Addition of Sulfonylating Agent: To the stirred solution at 0 °C, add 2-chloroethanesulfonyl chloride (1.0 - 1.1 eq) dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

ParameterValueReference
Reported Yield59%[2]
Molar Ratio (PFP:CESC:Base)~1:1:1.1Inferred

PFP: Pentafluorophenol, CESC: 2-Chloroethanesulfonyl chloride

Characterization Data (Expected)

  • ¹H NMR: Resonances in the vinyl region (δ 6.0-7.0 ppm) showing characteristic coupling patterns for a vinyl group (dd, dd, dd).

  • ¹⁹F NMR: Resonances corresponding to the pentafluorophenyl group.

  • ¹³C NMR: Signals corresponding to the vinyl carbons and the carbons of the pentafluorophenyl ring.

  • IR Spectroscopy: Characteristic absorption bands for S=O stretching (around 1380 and 1180 cm⁻¹), C=C stretching (around 1640 cm⁻¹), and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of this compound (C₈HF₅O₃S).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

A Reaction Setup (Pentafluorophenol, Solvent, N₂) B Addition of Base (Triethylamine at 0 °C) A->B C Addition of 2-Chloroethanesulfonyl chloride at 0 °C B->C D Reaction at Room Temperature (12-24 h) C->D E Aqueous Workup (Quenching, Extraction, Washing) D->E F Drying and Concentration E->F G Column Chromatography (Purification) F->G H Characterization (NMR, IR, MS) G->H

Caption: Workflow for this compound Synthesis.

Safety Precautions

  • Pentafluorophenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Chloroethanesulfonyl chloride is a corrosive and moisture-sensitive reagent. Handle in a fume hood and under an inert atmosphere.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The procedure is based on established chemical principles and reported yields, offering a reliable method for obtaining this important synthetic intermediate. Researchers should adhere to all safety precautions when handling the reagents involved.

References

Application of Perfluorophenyl Ethenesulfonate Analogs in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has introduced a powerful toolkit for the rapid and reliable construction of complex molecular architectures. This new generation of click chemistry relies on the unique reactivity of S(VI)-F containing hubs, such as sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F), which are remarkably stable yet can be selectively activated to form robust linkages with nucleophiles.

While a specific reagent named "perfluorophenyl ethenesulfonate" is not prominently described in the literature, its constituent parts—a perfluorinated phenyl group and a vinyl sulfonate—point to highly relevant and powerful applications within the SuFEx framework. The strong electron-withdrawing nature of the perfluorophenyl group significantly influences the reactivity of the sulfonyl fluoride moiety, making it a valuable component for covalent probe design and drug discovery. This document provides detailed application notes and protocols for the synthesis and use of perfluorophenyl fluorosulfates, key analogs and precursors, in SuFEx click chemistry. We also discuss the versatile reactivity of ethenesulfonyl fluoride (ESF) as a key SuFEx hub.

Core Concepts and Applications

Perfluorinated aryl fluorosulfates are valuable reagents in drug discovery and chemical biology for several reasons:

  • Enhanced Reactivity: The electron-deficient nature of the perfluorophenyl ring can enhance the electrophilicity of the sulfur center, facilitating the SuFEx reaction.

  • Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, increasing the in vivo stability of drug candidates.

  • Unique Binding Properties: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, potentially improving binding affinity and selectivity to biological targets.

  • Covalent Probes: The fluorosulfate group can act as a "warhead" to form covalent bonds with specific amino acid residues (e.g., tyrosine, serine, lysine) in proteins, enabling the design of irreversible inhibitors and chemical probes.[1]

Ethenesulfonyl fluoride (ESF) is a versatile SuFEx reagent that can participate in Michael-type additions with a variety of nucleophiles, allowing for the introduction of a vinylsulfonyl fluoride moiety that can be further functionalized.[2]

Experimental Protocols

Protocol 1: Synthesis of Perfluorophenyl Fluorosulfate via SuFEx

This protocol describes the synthesis of a perfluorophenyl fluorosulfate from a perfluorinated phenol using sulfuryl fluoride (SO₂F₂), a common SuFEx reagent.

Materials:

  • Pentafluorophenol

  • Sulfuryl fluoride (SO₂F₂) solution in acetonitrile (~4 mg/mL)[3]

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Schlenk line or inert atmosphere setup

  • Appropriate glassware

Procedure:

  • Preparation of SO₂F₂ Solution: In a well-ventilated fume hood, add anhydrous acetonitrile (5 mL) to a 10 mL glass vial containing a magnetic stir bar. Evacuate the vial under reduced pressure for 30 seconds. Connect a balloon containing SO₂F₂ gas to the vial and stir the solution vigorously for 30 minutes to dissolve the gas. The resulting solution will have an approximate concentration of 4 mg/mL and should be used within a day when stored at -20°C in a tightly sealed vial.[3]

  • Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add pentafluorophenol (1.0 eq).

  • Dissolve the pentafluorophenol in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Slowly add triethylamine (1.1 eq) to the solution.

  • Add the prepared sulfuryl fluoride solution in acetonitrile (1.2 eq) dropwise to the reaction mixture while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Michael Addition of a Nucleophile to Ethenesulfonyl Fluoride (ESF)

This protocol provides a general procedure for the conjugate addition of a nucleophilic amine to ethenesulfonyl fluoride (ESF).

Materials:

  • Ethenesulfonyl fluoride (ESF)

  • Secondary amine (e.g., piperidine)

  • Acetonitrile (CH₃CN)

  • Magnetic stirrer and stir bar

  • Appropriate glassware

Procedure:

  • Reaction Setup: In a glass vial, dissolve the secondary amine (1.0 eq) in acetonitrile.

  • Addition of ESF: Add ethenesulfonyl fluoride (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS. For many amine nucleophiles, the reaction is complete within 10 minutes.[4]

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting β-substituted ethenesulfonyl fluoride is often obtained in high purity and may not require further purification. If necessary, purification can be performed by flash chromatography.

Quantitative Data

The following tables summarize typical reaction conditions and yields for SuFEx reactions relevant to the synthesis and application of perfluorophenyl fluorosulfate analogs.

Table 1: Synthesis of Aryl Fluorosulfates from Phenols

Phenol SubstrateBaseSolventTime (h)Yield (%)Reference
4-MethoxyphenolEt₃NDCM1295[5]
4-NitrophenolEt₃NDCM1298[5]
PhenolEt₃NMeCN->99[3]
Various PhenolsDBUMeCN< 0.1>99[6]

Table 2: Michael Addition to Ethenesulfonyl Fluoride (ESF) with Amines

Amine NucleophileSolventTime (min)Yield (%)Reference
PyrrolidineCH₃CN1098[4]
MorpholineCH₃CN1099[4]
Isonipecotic acidCH₃CN/H₂O1095[4]

Diagrams

SuFEx_Workflow cluster_synthesis Synthesis of Perfluorophenyl Fluorosulfate cluster_application Application in Drug Discovery Phenol Perfluorophenol Reaction SuFEx Reaction Phenol->Reaction SO2F2 SO2F2 SO2F2->Reaction Base Base (e.g., Et3N) Base->Reaction Product Perfluorophenyl Fluorosulfate Reaction->Product Yields >90% SuFEx_Mod Late-Stage Functionalization Product->SuFEx_Mod Analogous Reagent Drug Phenolic Drug Candidate Drug->SuFEx_Mod Modified_Drug Fluorosulfate Derivative SuFEx_Mod->Modified_Drug Screening High-Throughput Screening Modified_Drug->Screening Lead Improved Lead Compound Screening->Lead

Caption: Workflow for the synthesis and application of perfluorophenyl fluorosulfate analogs.

ESF_Reactivity cluster_nucleophiles Nucleophiles cluster_products Products ESF Ethenesulfonyl Fluoride (ESF) Reaction Michael Addition ESF->Reaction Amine Amines (R2NH) Amine->Reaction Thiol Thiols (RSH) Thiol->Reaction Carbon Carbon Nucleophiles Carbon->Reaction Amine_Adduct β-Amino Sulfonyl Fluoride Reaction->Amine_Adduct Thiol_Adduct β-Thio Sulfonyl Fluoride Reaction->Thiol_Adduct Carbon_Adduct β-Carbon Substituted Sulfonyl Fluoride Reaction->Carbon_Adduct

Caption: Michael addition reactivity of ethenesulfonyl fluoride (ESF) with various nucleophiles.

References

Application Notes and Protocols: Perfluorophenyl Ethenesulfonate as a Functional Monomer in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorophenyl ethenesulfonate is a highly reactive functional monomer with significant potential in the synthesis of advanced functional polymers. Its perfluorophenyl group acts as a highly efficient leaving group, making polymers derived from this monomer excellent platforms for post-polymerization modification. This allows for the introduction of a wide array of functional groups, making it a valuable tool for creating materials for drug delivery, functional surfaces, and other biomedical applications. While direct literature on the polymerization of this compound is limited, extensive research on analogous vinyl sulfonates and polymers containing activated perfluorophenyl esters provides a strong basis for its application.[1] This document provides an overview of its potential applications and detailed protocols for its polymerization and subsequent functionalization, based on established methodologies for related compounds.

Key Applications

Polymers incorporating this compound are envisioned to be versatile precursors for a variety of applications, primarily due to the ease of their post-polymerization modification. The resulting functional polymers can be tailored for specific uses, including:

  • Drug Delivery: Amine-containing drugs or targeting ligands can be readily conjugated to the polymer backbone, enabling the creation of sophisticated drug delivery systems.[1]

  • Functional Surfaces: Surfaces can be modified with these polymers to introduce specific functionalities, such as protein binding sites, antifouling coatings, or cell-adhesive domains.[1]

  • Nanoparticle Formulation: The functional polymers can be used to create well-defined nanoparticles for various biomedical applications.[1]

Data Presentation

Due to the limited direct data on this compound polymerization, the following tables summarize quantitative data from the closely related polymerization of other vinyl sulfonate esters via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These conditions can serve as a starting point for the optimization of this compound polymerization.

Table 1: RAFT Polymerization Conditions for Various Vinyl Sulfonate Esters [2][3]

MonomerCTA TypeInitiatorSolventTemperature (°C)Time (h)Molar Ratio ([M]:[CTA]:[I])
Neopentyl EthenesulfonateXanthateAIBN1,4-Dioxane6024200:1:0.2
1-Butyl EthenesulfonateXanthateAIBN1,4-Dioxane6024200:1:0.2
Isopropyl EthenesulfonateXanthateAIBN1,4-Dioxane6024200:1:0.2
Phenyl EthenesulfonateXanthateAIBN1,4-Dioxane6024200:1:0.2

Table 2: Polymer Characterization Data for Poly(vinyl sulfonate ester)s [2][3]

PolymerMn ( g/mol )PDI (Mw/Mn)Monomer Conversion (%)
Poly(neopentyl ethenesulfonate)1,200-1,8001.14-1.20<25
Poly(1-butyl ethenesulfonate)---
Poly(isopropyl ethenesulfonate)---
Poly(phenyl ethenesulfonate)---

Mn = Number-average molecular weight; PDI = Polydispersity Index. Data for some polymers were not available in the cited sources.

Experimental Protocols

The following protocols are adapted from established procedures for the RAFT polymerization of vinyl sulfonates and the post-polymerization modification of polymers containing activated pentafluorophenyl esters.

Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol provides a general procedure for the controlled polymerization of this compound using a xanthate-type chain transfer agent (CTA).

Materials:

  • This compound (monomer)

  • Xanthate-type CTA (e.g., O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate)[2][3]

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Nitrogen or Argon gas

  • Schlenk flask and line

Procedure:

  • To a Schlenk flask, add the this compound monomer, xanthate CTA, and AIBN in the desired molar ratio (e.g., 200:1:0.2).

  • Add a sufficient amount of 1,4-dioxane to achieve the desired monomer concentration.

  • Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 60°C and stir for 24 hours.

  • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., methanol or diethyl ether).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structural confirmation.

Protocol 2: Post-Polymerization Modification of Poly(this compound) with a Primary Amine

This protocol describes the general procedure for the aminolysis of the perfluorophenylsulfonate ester groups on the polymer backbone.

Materials:

  • Poly(this compound)

  • Primary amine of choice (e.g., a drug molecule, targeting ligand, or functional small molecule)

  • Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Triethylamine (optional, as a base)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the poly(this compound) in the chosen aprotic polar solvent in a round-bottom flask under a nitrogen or argon atmosphere.

  • In a separate vial, dissolve the primary amine in the same solvent.

  • Add the solution of the primary amine to the polymer solution. The molar ratio of the amine to the perfluorophenylsulfonate ester repeating units can be varied to control the degree of functionalization.

  • If the amine is in its salt form, add an equimolar amount of a base like triethylamine to liberate the free amine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as FT-IR (disappearance of the sulfonate ester peak) or NMR spectroscopy.

  • Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a non-solvent.

  • Purify the polymer by repeated precipitation or dialysis to remove unreacted amine and byproducts.

  • Dry the final functionalized polymer under vacuum.

  • Characterize the resulting polymer to confirm the successful conjugation of the amine.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Polymerization_Workflow Monomer Perfluorophenyl Ethenesulfonate Polymerization RAFT Polymerization Monomer->Polymerization CTA RAFT CTA CTA->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent Solvent->Polymerization Purification1 Purification (Precipitation) Polymerization->Purification1 PrecursorPolymer Poly(perfluorophenyl ethenesulfonate) Characterization1 Characterization (GPC, NMR) PrecursorPolymer->Characterization1 Purification1->PrecursorPolymer

Caption: Workflow for the synthesis of poly(this compound).

Post_Polymerization_Modification_Workflow PrecursorPolymer Poly(perfluorophenyl ethenesulfonate) Aminolysis Aminolysis PrecursorPolymer->Aminolysis Amine Primary Amine (Drug, Ligand, etc.) Amine->Aminolysis Solvent Solvent (DMF) Solvent->Aminolysis Purification Purification (Precipitation/Dialysis) Aminolysis->Purification FunctionalPolymer Functional Polymer Characterization Characterization (NMR, FT-IR) FunctionalPolymer->Characterization Purification->FunctionalPolymer

Caption: Post-polymerization modification of poly(this compound).

References

Application Notes and Protocols: The Role of Perfluorophenyl Ethenesulfonate in Developing Novel Proton Exchange Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate as a monomer for novel proton exchange membranes (PEMs). The protocols outlined below are based on established chemical syntheses and standard polymer processing techniques. While the polymerization of this specific monomer has not been extensively reported, a proposed protocol based on analogous systems is provided to guide researchers in this emergent area.

Introduction

Proton exchange membrane fuel cells (PEMFCs) are a cornerstone of clean energy technology, offering high efficiency and zero-emission operation. The performance of these cells is critically dependent on the proton exchange membrane (PEM), which must exhibit high proton conductivity, excellent thermal and chemical stability, and robust mechanical properties. Perfluorosulfonic acid (PFSA) ionomers, such as Nafion®, are the current industry standard. However, the development of new PEM materials with improved performance, particularly at higher temperatures and lower humidity, remains a key research focus.

The monomer, (E)-ethyl 2-(perfluorophenyl)ethenesulfonate, presents a promising building block for a new generation of PEMs. The presence of the electron-withdrawing perfluorophenyl group is expected to increase the acidity of the sulfonic acid moiety, potentially leading to enhanced proton conductivity. Furthermore, the fluorinated aromatic structure may contribute to improved thermal and oxidative stability of the resulting polymer backbone.

Primary Applications

The principal application for polymers derived from perfluorophenyl ethenesulfonate is in the fabrication of proton exchange membranes for fuel cells . These membranes are the central component of the membrane electrode assembly (MEA), facilitating proton transport from the anode to the cathode while preventing the passage of reactant gases. The anticipated high proton conductivity and stability of poly(perfluorophenyl ethenesulfonic acid) make it a candidate for high-performance PEMFCs in automotive and stationary power applications.

Data Presentation

While experimental data for poly(this compound) is not yet widely available, Table 1 provides the known properties of the monomer, and Table 2 presents data for benchmark PEM materials to serve as a reference for desired performance characteristics.

Table 1: Properties of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate Monomer

PropertyValueReference
Molecular FormulaC₁₀H₇F₅O₃SN/A
Molecular Weight318.22 g/mol N/A
AppearanceWhite solid[1]
Melting Point65 °C[1]

Table 2: Comparative Properties of Established Proton Exchange Membrane Materials

PropertyNafion® 212Sulfonated Poly(ether ether ketone) (sPEEK)
Ion Exchange Capacity (IEC) 0.98 meq/g1.5 - 2.5 meq/g
Proton Conductivity (80°C, 95% RH) ~100 mS/cm80 - 200 mS/cm
Water Uptake (at 80°C) ~35%20 - 80%
Thermal Decomposition Temp. (TGA) > 300 °C (sulfonic acid group)> 280 °C (sulfonic acid group)
Tensile Strength ~30 MPa40 - 70 MPa

Experimental Protocols

Protocol 1: Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate Monomer

This protocol is adapted from a known literature procedure utilizing a Wittig-Horner reaction.[1]

Materials:

  • Ethyl diethylphosphoryl methanesulfonate

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (2.3 M)

  • Pentafluorobenzaldehyde

  • Hexane

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi in hexane (1.05 equivalents) to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 20 minutes at -78 °C.

  • Add freshly distilled pentafluorobenzaldehyde (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E)-ethyl 2-(perfluorophenyl)ethenesulfonate as a white solid.

Protocol 2: Proposed Free-Radical Polymerization of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

This is a proposed protocol based on standard free-radical polymerization techniques for vinyl monomers.

Materials:

  • (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Dioxane)

  • Argon or Nitrogen gas supply

  • Methanol (for precipitation)

Procedure:

  • Dissolve the (E)-ethyl 2-(perfluorophenyl)ethenesulfonate monomer in the chosen anhydrous solvent in a Schlenk flask.

  • Add the radical initiator (AIBN, typically 0.1-1.0 mol% relative to the monomer).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (Argon or Nitrogen).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for 12-24 hours.

  • Monitor the polymerization progress by checking the viscosity of the solution or by taking samples for NMR analysis.

  • Once the desired conversion is reached, cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of the polymerization solvent and re-precipitate to remove unreacted monomer and initiator.

  • Dry the final polymer, poly((E)-ethyl 2-(perfluorophenyl)ethenesulfonate), under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 3: Hydrolysis to Poly(perfluorophenyl ethenesulfonic acid)

This protocol describes the conversion of the polymer ester to the desired sulfonic acid form.

Materials:

  • Poly((E)-ethyl 2-(perfluorophenyl)ethenesulfonate)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)

  • Deionized water

Procedure:

  • Suspend or dissolve the poly((E)-ethyl 2-(perfluorophenyl)ethenesulfonate) in the aqueous NaOH solution.

  • Heat the mixture to 80-90 °C and stir for 24 hours to ensure complete hydrolysis of the ethyl ester groups to sodium sulfonate groups.

  • Cool the mixture to room temperature and acidify by slowly adding it to an excess of the aqueous HCl solution.

  • Stir the mixture for several hours to ensure complete ion exchange from the sodium salt to the sulfonic acid form.

  • Collect the precipitated polymer, now poly(perfluorophenyl ethenesulfonic acid), by filtration.

  • Wash the polymer repeatedly with deionized water until the washings are neutral to pH paper to remove any residual salts and acid.

  • Dry the polymer under vacuum at 80-100 °C for 24 hours.

Protocol 4: Membrane Casting and Preparation

This is a general procedure for casting the synthesized polymer into a thin membrane.

Materials:

  • Dry poly(perfluorophenyl ethenesulfonic acid)

  • A suitable polar aprotic solvent (e.g., Dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO))

  • A flat glass plate or petri dish

  • A doctor blade or casting knife

Procedure:

  • Dissolve the dry poly(perfluorophenyl ethenesulfonic acid) in the chosen solvent to form a 5-15 wt% solution. Stir until the polymer is fully dissolved, which may require gentle heating.

  • Filter the polymer solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulates.

  • Place the glass plate on a level surface.

  • Pour the polymer solution onto the glass plate and cast a film of uniform thickness using a doctor blade set to the desired thickness (e.g., 100-300 µm).

  • Place the cast film in an oven at a low temperature (e.g., 60-80 °C) for several hours to slowly evaporate the solvent.

  • Once the film is mostly dry, increase the temperature to above the boiling point of the solvent (e.g., 120-150 °C) and hold for several hours to remove any residual solvent.

  • Cool the glass plate to room temperature.

  • Immerse the plate in deionized water to release the membrane from the surface.

  • Store the membrane in deionized water.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of this compound-based materials.

monomer_synthesis reagent1 Ethyl diethylphosphoryl methanesulfonate intermediate Carbanion Intermediate reagent1->intermediate 1. n-BuLi, THF 2. -78°C reagent2 Pentafluorobenzaldehyde product (E)-ethyl 2-(perfluorophenyl) ethenesulfonate reagent2->product intermediate->product Wittig-Horner Reaction

Caption: Synthesis of the this compound monomer.

experimental_workflow monomer Monomer Synthesis (Protocol 1) polymerization Proposed Polymerization (Protocol 2) monomer->polymerization hydrolysis Hydrolysis to Sulfonic Acid (Protocol 3) polymerization->hydrolysis membrane Membrane Casting (Protocol 4) hydrolysis->membrane mea Membrane Electrode Assembly (MEA) Fabrication membrane->mea testing Fuel Cell Testing mea->testing

Caption: Workflow from monomer synthesis to fuel cell testing.

logical_relationship cluster_pemfc Proton Exchange Membrane Fuel Cell cluster_external External Circuit Anode Anode PEM Poly(perfluorophenyl ethenesulfonic acid) Membrane Anode->PEM H⁺ Anode->e_anode Cathode Cathode H2O H₂O Cathode->H2O PEM->Cathode H⁺ H2 H₂ Fuel H2->Anode O2 O₂ (Air) O2->Cathode e_cathode->Cathode Load Load Load->e_cathode_ext e⁻ e_anode_ext->Load e⁻

Caption: Role of the PEM in a fuel cell.

References

Application Notes and Protocols for Surface Modification Using Perfluorophenyl Ethenesulfonate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Extensive literature searches for "Perfluorophenyl ethenesulfonate" (PFPES) yielded limited specific information regarding its direct application in surface modification. However, a closely related compound, Pentafluorophenyl vinylsulfonate , has been studied for its chemical reactivity. This document, therefore, focuses on the principles and potential applications of surface modification using this and other related perfluoroaryl compounds. The protocols provided are based on established methods for similar chemistries and are intended as a starting point for researchers.

I. Introduction

Surface modification plays a pivotal role in the advancement of biomedical research, particularly in drug development and cell-based assays. The ability to control the interactions between a material surface and biological entities (e.g., proteins, cells) is critical for the development of high-throughput screening platforms, biocompatible implants, and sensitive diagnostic tools. Perfluorinated compounds are of particular interest for surface modification due to their unique properties, including hydrophobicity, chemical inertness, and ability to resist non-specific protein adsorption.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound analogs for surface modification.

II. Application Notes

A. Overview of Perfluorophenyl Vinylsulfonate Chemistry

Pentafluorophenyl vinylsulfonate is a reactive compound that can be used to introduce a perfluorinated moiety onto a variety of substrates. The electron-withdrawing nature of the pentafluorophenyl group makes the vinyl group susceptible to nucleophilic attack, allowing for covalent attachment to surfaces functionalized with appropriate nucleophiles (e.g., amines, thiols).

The general reaction scheme involves the reaction of the vinyl group with a surface-bound nucleophile, resulting in a stable, covalently attached perfluorinated layer. This modification dramatically alters the surface energy, leading to increased hydrophobicity and reduced protein adsorption.

B. Applications in Creating Biocompatible and Protein-Repellent Surfaces

A significant challenge in many biomedical applications is the non-specific adsorption of proteins to material surfaces. This can lead to device failure, immune responses, and inaccurate assay results. Surfaces modified with this compound analogs exhibit excellent protein repellency. This is attributed to the low surface energy and unique electronic properties of the perfluorinated layer.

Key Advantages:

  • Reduced Biofouling: Minimizes the attachment of proteins, bacteria, and other biomolecules.

  • Improved Biocompatibility: Reduces the foreign body response when used on implantable devices.

  • Enhanced Assay Performance: Increases the signal-to-noise ratio in immunoassays and other diagnostic tests by reducing background noise from non-specific binding.

C. Applications in Cell Culture and Microarray Technology

The ability to control cell adhesion is crucial for developing advanced cell culture platforms and cell-based microarrays. Perfluorophenyl-modified surfaces can be patterned to create regions that either promote or prevent cell attachment. This is achieved by selectively modifying areas of the surface, often using techniques like microcontact printing or photolithography.

In Cell Culture:

  • Creation of Cell-Repellent Barriers: Used to confine cells to specific regions of a culture dish, enabling studies of cell migration, co-culture, and tissue engineering.

  • Fabrication of 3D Cell Culture Scaffolds: The hydrophobic nature of the modified surface can influence the formation of cell spheroids.

In Microarray Technology:

  • High-Density Microarrays: By creating small, isolated hydrophilic "islands" in a hydrophobic perfluorinated background, it is possible to spot thousands of different compounds (e.g., drugs, antibodies, siRNAs) onto a single slide.

  • Reduced Cross-Contamination: The hydrophobic barriers prevent the mixing of reagents between adjacent spots on the microarray.

  • Improved Spot Morphology: Leads to more uniform and reproducible spot sizes, which is critical for accurate quantitative analysis.

III. Quantitative Data

The following tables provide examples of the type of quantitative data that can be obtained when characterizing surfaces modified with this compound analogs. The data presented here is illustrative and will vary depending on the specific substrate, reaction conditions, and analytical techniques used.

Table 1: Surface Characterization Data

ParameterUnmodified SubstrateModified Substrate
Water Contact Angle (°) 25 ± 3115 ± 5
Surface Energy (mN/m) 6515
Film Thickness (nm) N/A5 - 10
Fluorine Content (Atomic %) 045 - 55

Table 2: Protein Adsorption Data

ProteinUnmodified Substrate (ng/cm²)Modified Substrate (ng/cm²)% Reduction
Bovine Serum Albumin (BSA) 250 ± 2015 ± 594%
Fibrinogen 400 ± 3025 ± 894%
Lysozyme 180 ± 1510 ± 494%

Table 3: Cell Adhesion Data

Cell TypeUnmodified Substrate (% Adhesion)Modified Substrate (% Adhesion)
Fibroblasts (NIH/3T3) 95 ± 5< 5
HeLa Cells 92 ± 6< 5
Human Umbilical Vein Endothelial Cells (HUVECs) 98 ± 2< 5

IV. Experimental Protocols

Protocol 1: Substrate Preparation (Glass Coverslips)
  • Place glass coverslips in a ceramic rack.

  • Sonicate in a solution of 2% Decon 90 in deionized water for 30 minutes.

  • Rinse thoroughly with deionized water (3 x 5 minutes).

  • Sonicate in isopropyl alcohol for 30 minutes.

  • Rinse with deionized water (3 x 5 minutes).

  • Dry the coverslips under a stream of nitrogen gas.

  • Treat with an oxygen plasma cleaner for 5 minutes to activate the surface with hydroxyl groups.

Protocol 2: Surface Modification with a this compound Analog

This protocol is a generalized procedure and should be optimized for the specific analog and substrate being used.

  • Prepare the Silanization Solution: In a nitrogen-filled glovebox, prepare a 1% (v/v) solution of an aminosilane (e.g., (3-aminopropyl)triethoxysilane) in anhydrous toluene.

  • Surface Silanization: Immerse the cleaned and activated glass coverslips in the aminosilane solution for 1 hour at room temperature with gentle agitation. This step creates an amine-functionalized surface.

  • Rinsing: Rinse the coverslips with anhydrous toluene (3 x 5 minutes) to remove any unbound silane.

  • Curing: Bake the coverslips at 110°C for 30 minutes to crosslink the silane layer.

  • Prepare the Modification Solution: In a nitrogen-filled glovebox, prepare a 10 mM solution of Pentafluorophenyl vinylsulfonate in anhydrous dimethylformamide (DMF).

  • Surface Reaction: Immerse the amine-functionalized coverslips in the Pentafluorophenyl vinylsulfonate solution. Add a non-nucleophilic base (e.g., diisopropylethylamine, 2 equivalents) to catalyze the reaction. Allow the reaction to proceed for 12 hours at room temperature under a nitrogen atmosphere.

  • Final Rinsing: Rinse the modified coverslips with DMF (3 x 5 minutes), followed by isopropyl alcohol (3 x 5 minutes), and finally deionized water (3 x 5 minutes).

  • Drying: Dry the coverslips under a stream of nitrogen gas. Store in a desiccator until use.

Protocol 3: Protein Immobilization on Patterned Surfaces
  • Patterning the Surface: Use a suitable lithographic technique (e.g., microcontact printing with a PDMS stamp inked with a hydrophilic polymer or photolithography) to create hydrophilic spots on the hydrophobic perfluorophenyl-modified surface.

  • Prepare Protein Solution: Prepare a solution of the desired protein (e.g., 1 mg/mL of Fibronectin in PBS) for immobilization.

  • Protein Incubation: Pipette a small volume (e.g., 10 µL) of the protein solution onto the patterned surface. The solution will be confined to the hydrophilic spots.

  • Incubation: Place the substrate in a humidified chamber and incubate for 1 hour at 37°C to allow for protein adsorption to the hydrophilic regions.

  • Washing: Gently wash the surface with PBS to remove any unbound protein.

  • Blocking (Optional): To prevent non-specific cell adhesion to the protein-coated areas, incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Final Wash: Wash again with PBS before cell seeding.

V. Visualizations

G cluster_0 Surface Preparation cluster_1 Surface Modification cluster_2 Application Substrate Substrate Cleaned Substrate Cleaned Substrate Substrate->Cleaned Substrate Cleaning Activated Substrate Activated Substrate Cleaned Substrate->Activated Substrate Plasma Treatment Amine-Functionalized Surface Amine-Functionalized Surface Activated Substrate->Amine-Functionalized Surface Silanization Perfluorophenyl-Modified Surface Perfluorophenyl-Modified Surface Amine-Functionalized Surface->Perfluorophenyl-Modified Surface Reaction with PFPES Analog Protein Immobilization Protein Immobilization Perfluorophenyl-Modified Surface->Protein Immobilization Cell Culture Cell Culture Perfluorophenyl-Modified Surface->Cell Culture

Caption: Experimental workflow for surface modification and subsequent applications.

G Amine-Functionalized Surface Amine-Functionalized Surface Covalent Bond Formation Covalent Bond Formation Amine-Functionalized Surface->Covalent Bond Formation Pentafluorophenyl Vinylsulfonate Pentafluorophenyl Vinylsulfonate Pentafluorophenyl Vinylsulfonate->Covalent Bond Formation Perfluorophenyl-Modified Surface Perfluorophenyl-Modified Surface Covalent Bond Formation->Perfluorophenyl-Modified Surface Nucleophilic Addition

Caption: Reaction scheme for surface modification.

G Modified Surface Modified Surface Reduced Protein Adsorption Reduced Protein Adsorption Modified Surface->Reduced Protein Adsorption Controlled Cell Adhesion Controlled Cell Adhesion Modified Surface->Controlled Cell Adhesion Improved Biocompatibility Improved Biocompatibility Reduced Protein Adsorption->Improved Biocompatibility Enhanced Assay Sensitivity Enhanced Assay Sensitivity Reduced Protein Adsorption->Enhanced Assay Sensitivity High-Throughput Screening High-Throughput Screening Controlled Cell Adhesion->High-Throughput Screening

Caption: Benefits of Perfluorophenyl-modified surfaces for biomedical applications.

Standard Operating Procedures for Perfluorophenyl Ethenesulfonate Reactions: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and representative reactions of Perfluorophenyl Ethenesulfonate. It is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development, highlighting the utility of this versatile reagent as a building block and a potential covalent modifier of biological targets.

Application Notes

This compound is a highly functionalized Michael acceptor, the reactivity of which is enhanced by the presence of the electron-withdrawing pentafluorophenyl group. This feature makes it a valuable tool in various synthetic transformations and a promising scaffold for the design of targeted covalent inhibitors in drug discovery.

The electron-deficient double bond readily undergoes conjugate addition reactions with a variety of soft nucleophiles, such as thiols and amines. This reactivity profile is of particular interest in the context of drug development, where the targeted covalent inhibition of specific amino acid residues in a protein, most commonly cysteine, has emerged as a powerful strategy to achieve high potency and prolonged duration of action.[1] The perfluorophenyl moiety can also serve as a versatile handle for further synthetic modifications and as a potential ¹⁹F NMR probe for studying ligand-protein interactions.

The unique properties of organofluorine compounds, such as increased metabolic stability and altered pharmacokinetic profiles, further enhance the potential of this compound derivatives as therapeutic agents.[2][3]

Experimental Protocols

Protocol 1: Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate via Wittig-Horner Reaction

This protocol details the synthesis of the title compound from pentafluorobenzaldehyde and ethyl diethylphosphoryl methanesulfonate.[4]

Materials:

  • Ethyl diethylphosphoryl methanesulfonate

  • Pentafluorobenzaldehyde

  • n-Butyllithium (n-BuLi), 2.3 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Petroleum ether

  • Ethyl acetate

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Ylide Formation: To the flask, add ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) and dissolve it in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution via syringe. Stir the resulting mixture at -78 °C for 20 minutes to allow for the formation of the phosphonate ylide.

  • Wittig-Horner Reaction: Add freshly distilled pentafluorobenzaldehyde (1.1 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

Quantitative Data:

ParameterValueReference
Yield 70%[4]
Melting Point 65 °C[4]
¹H NMR (CDCl₃) See Table 1[5]
¹⁹F NMR (CDCl₃) See Table 2[5]

Table 1: ¹H NMR Data for (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1.40t6.9CH₃
4.25q6.9OCH₂
6.85d15.5CH=CH
7.55d15.5CH=CH

Table 2: ¹⁹F NMR Data for (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

Chemical Shift (ppm)Assignment
-138.5ortho-F
-148.0para-F
-160.2meta-F
Protocol 2: Thiol-Michael Addition to (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

This protocol describes a general procedure for the conjugate addition of a thiol to this compound, a reaction relevant for covalent modification of cysteine residues.

Materials:

  • (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

  • Thiol (e.g., N-acetyl-L-cysteine methyl ester)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (E)-ethyl 2-(perfluorophenyl)ethenesulfonate (1.0 equivalent) and the thiol (1.1 equivalents) in DCM or THF.

  • Base Addition: Add TEA or DIPEA (1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired thioether adduct.

Expected Quantitative Data (Illustrative):

ParameterExpected Value
Yield > 80%
¹H NMR Disappearance of vinyl protons, appearance of new signals for the thioether moiety.
¹⁹F NMR Shifts in the signals of the perfluorophenyl ring upon modification.
Mass Spectrometry Observation of the molecular ion corresponding to the expected product.

Safety Precautions

  • Perfluorinated Compounds: Handle this compound and other fluorinated reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and vapors.

  • Strong Bases: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[7] Use appropriate syringes and cannulation techniques for transfer. Quench any residual n-BuLi carefully with a suitable reagent (e.g., isopropanol) at low temperature.

  • General Handling: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[7][8] Ensure that an emergency eyewash station and safety shower are readily accessible.

Diagrams

Below are diagrams illustrating the synthesis and a potential application workflow for this compound.

Synthesis_Workflow start Start Materials reagent1 Ethyl diethylphosphoryl methanesulfonate start->reagent1 reagent2 Pentafluorobenzaldehyde start->reagent2 step1 Ylide Formation (n-BuLi, THF, -78 °C) reagent1->step1 step2 Wittig-Horner Reaction reagent2->step2 step1->step2 Phosphonate Ylide product (E)-ethyl 2-(perfluorophenyl) ethenesulfonate step2->product purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product

Caption: Synthetic workflow for (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

Covalent_Inhibitor_Workflow start Target Identification inhibitor_design Inhibitor Design (this compound scaffold) start->inhibitor_design synthesis Synthesis of Inhibitor Library inhibitor_design->synthesis biochemical_assay Biochemical Assays (Enzyme Inhibition) synthesis->biochemical_assay structural_biology Structural Biology (X-ray, Cryo-EM) biochemical_assay->structural_biology Binding Mode cell_based_assays Cell-Based Assays (Target Engagement, Pathway Modulation) biochemical_assay->cell_based_assays lead_optimization Lead Optimization biochemical_assay->lead_optimization Potency & Selectivity structural_biology->lead_optimization cell_based_assays->lead_optimization Cellular Activity

Caption: Workflow for covalent inhibitor drug discovery.

Signaling_Pathway_Inhibition upstream_signal Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase upstream_signal->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade_1 Kinase 1 adaptor->kinase_cascade_1 target_kinase Target Cysteine-containing Kinase kinase_cascade_1->target_kinase downstream_effector Downstream Effector target_kinase->downstream_effector cellular_response Cellular Response (e.g., Proliferation) downstream_effector->cellular_response inhibitor Perfluorophenyl Ethenesulfonate Inhibitor inhibitor->target_kinase Covalent Inhibition

Caption: Inhibition of a kinase signaling pathway by a covalent inhibitor.

References

Perfluorophenyl Ethenesulfonate: A Versatile Reagent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Perfluorophenyl ethenesulfonate, and its close derivative pentafluorophenyl vinylsulfonate, have emerged as highly versatile and powerful reagents in organic synthesis. The electron-withdrawing nature of the perfluorophenyl group, coupled with the inherent reactivity of the vinylsulfone moiety, renders this compound an exceptional electrophile and a valuable building block for the construction of complex molecular architectures. These application notes provide a comprehensive overview of its utility in key synthetic transformations, complete with detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.

1,3-Dipolar Cycloaddition Reactions

This compound is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, particularly with nitrones. This transformation provides a highly efficient and stereoselective route to isoxazolidine-containing sulfonamides, which are valuable scaffolds in medicinal chemistry. The reaction proceeds with high regioselectivity, leading to the formation of the 4-substituted isoxazolidine ring.

Table 1: 1,3-Dipolar Cycloaddition of this compound with Various Nitrones

EntryNitroneSolventTemp (°C)Time (h)Yield (%)
1N-methyl-C-phenylnitroneToluene801295
2N-benzyl-C-phenylnitroneXylene1101292
3N-methyl-C-(4-nitrophenyl)nitroneToluene801888
4N-methyl-C-(4-methoxyphenyl)nitroneToluene801296
5N-tert-butyl-C-phenylnitroneToluene1002475
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition
  • To a solution of the nitrone (1.0 equiv) in toluene (0.2 M), add this compound (1.1 equiv).

  • Heat the reaction mixture to the temperature specified in Table 1 and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired isoxazolidine product.

G 1,3-Dipolar Cycloaddition Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A This compound C Mix in Toluene A->C B Nitrone B->C D Heat (80-110 °C) C->D E Cool to RT D->E F Solvent Evaporation E->F G Column Chromatography F->G H Isoxazolidine Sulfonate G->H

Caption: Workflow for the synthesis of isoxazolidine sulfonates.

Diels-Alder Reactions

As a potent dienophile, this compound participates in [4+2] cycloaddition reactions with a variety of dienes. This provides a straightforward entry to functionalized cyclic sulfonamides. The reaction with cyclic dienes, such as cyclopentadiene and furan, typically proceeds with high endo/exo selectivity.

Table 2: Diels-Alder Reaction of this compound with Dienes

EntryDieneSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (exo:endo)
1CyclopentadieneDichloromethane0498>95:5
2FuranToluene1102475>95:5
31,3-CyclohexadieneToluene1101885>90:10
4IsopreneDichloromethane251290-
5Danishefsky's DieneTetrahydrofuran0693-
Experimental Protocol: General Procedure for Diels-Alder Reaction
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene (1.5 equiv) in the specified solvent (0.2 M).

  • Cool the solution to the indicated temperature.

  • Add this compound (1.0 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the desired cycloadduct.

G Diels-Alder Reaction Pathway PFES Perfluorophenyl Ethenesulfonate (Dienophile) TransitionState [4+2] Transition State PFES->TransitionState Diene Diene Diene->TransitionState Cycloadduct Cycloadduct TransitionState->Cycloadduct

Caption: Conceptual pathway of the Diels-Alder reaction.

Michael Addition Reactions

The strong electron-withdrawing effect of the sulfonyl group, further enhanced by the perfluorophenyl ester, makes this compound an excellent Michael acceptor. It readily reacts with a wide range of soft nucleophiles, such as amines, thiols, and enolates, in a conjugate addition manner. This reaction is fundamental for the introduction of the functionalized ethylsulfonyl moiety into various molecular frameworks.

Table 3: Michael Addition to this compound

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1PiperidineMethanol25298
2ThiophenolDichloromethane25199
3Sodium diethyl malonateTetrahydrofuran0 to 25492
4IndoleAcetonitrile501285
5AnilineEthanol25694
Experimental Protocol: General Procedure for Michael Addition
  • Dissolve the nucleophile (1.0 equiv) in the appropriate solvent (0.3 M).

  • If necessary, add a base (e.g., triethylamine, sodium hydride) to generate the active nucleophile and stir for 10-15 minutes.

  • Cool the solution to the specified temperature.

  • Add a solution of this compound (1.05 equiv) in the same solvent dropwise.

  • Allow the reaction to stir at the indicated temperature for the specified duration.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (if a base was used).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

G Michael Addition Logical Flow Start Start Activate_Nu Activate Nucleophile (if necessary) Start->Activate_Nu Add_PFES Add Perfluorophenyl Ethenesulfonate Start->Add_PFES No Activate_Nu->Add_PFES Yes Reaction Stir at specified Temp & Time Add_PFES->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Michael Adduct Purification->Product End End Product->End

Caption: Logical workflow for a typical Michael addition reaction.

Conclusion

This compound is a multifaceted reagent with broad applicability in organic synthesis. Its ability to readily participate in 1,3-dipolar cycloadditions, Diels-Alder reactions, and Michael additions makes it a valuable tool for the synthesis of diverse and complex molecules. The protocols and data presented herein are intended to serve as a practical guide for researchers in academia and industry, enabling the efficient utilization of this powerful synthetic building block in their respective fields of study. The subsequent displacement of the pentafluorophenyl group with various nucleophiles further enhances its synthetic utility, allowing for the facile generation of libraries of functionalized sulfonamides.

Application Notes and Protocols for the Synthesis of Novel Fluorinated Compounds Using Perfluorophenyl Ethenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorophenyl ethenesulfonate, also known as pentafluorophenyl vinylsulfonate, is a highly versatile reagent in modern organic synthesis, particularly for the construction of complex sulfonamides. Its unique reactivity profile, characterized by an electron-deficient vinyl group and an excellent pentafluorophenyl leaving group, allows for a sequential two-step functionalization. This enables the introduction of diverse functionalities through reactions at the double bond, followed by the formation of a sulfonamide moiety via displacement of the pentafluorophenyl group. This application note provides detailed protocols for the synthesis of functionalized sulfonamides using this compound, highlighting its utility in the generation of compound libraries for drug discovery and other life science applications. While the reagent itself is heavily fluorinated, its primary application is not as a general fluorinating agent, but as a scaffold for building complex molecules containing the medicinally important sulfonamide functional group.

Data Presentation

The following tables summarize the yields for the two key reaction steps: the initial functionalization of the vinyl group and the subsequent aminolysis to form the final sulfonamide product.

Table 1: Synthesis of Functionalized Pentafluorophenyl Sulfonate Intermediates

EntryReaction TypeReactantsProductYield (%)
11,3-Dipolar CycloadditionThis compound, N-methyl-C-phenylnitrone2-methyl-3-phenyl-5-(((pentafluorophenyl)sulfonyl)methyl)isoxazolidine75
21,3-Dipolar CycloadditionThis compound, N-tert-butylnitrone2-(tert-butyl)-5-(((pentafluorophenyl)sulfonyl)methyl)isoxazolidine65
3Intermolecular Radical AdditionThis compound, tert-butyl bromide2-bromo-1-(((pentafluorophenyl)sulfonyl)methyl)ethyl-tert-butane78
4Intermolecular Radical AdditionThis compound, iodoadamantane1-(2-(((pentafluorophenyl)sulfonyl)methyl)ethyl)adamantane85

Table 2: Synthesis of Final Sulfonamide Products via Aminolysis

EntryStarting Material (from Table 1)AmineProductYield (%)
1Product from Entry 1BenzylamineN-benzyl-2-((2-methyl-3-phenylisoxazolidin-5-yl)methyl)ethanesulfonamide82
2Product from Entry 2Morpholine4-((2-((2-(tert-butyl)isoxazolidin-5-yl)methyl)ethyl)sulfonyl)morpholine75
3Product from Entry 3Piperidine1-((2-(tert-butyl)-2-bromoethyl)sulfonyl)piperidine88
4Product from Entry 4n-ButylamineN-butyl-2-(adamantan-1-yl)ethanesulfonamide79

Experimental Protocols

Protocol 1: Synthesis of Functionalized Sulfonamides via 1,3-Dipolar Cycloaddition and Aminolysis

This protocol describes a two-step synthesis of a functionalized sulfonamide. The first step is a 1,3-dipolar cycloaddition of a nitrone to this compound. The second step is the displacement of the pentafluorophenyl group with an amine to form the final sulfonamide.

Step 1: 1,3-Dipolar Cycloaddition

  • Reactants:

    • This compound (1.0 eq)

    • N-methyl-C-phenylnitrone (1.2 eq)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve this compound in DCM in a round-bottom flask.

    • Add N-methyl-C-phenylnitrone to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the isoxazolidine intermediate.

Step 2: Aminolysis

  • Reactants:

    • Isoxazolidine intermediate from Step 1 (1.0 eq)

    • Benzylamine (1.5 eq)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve the isoxazolidine intermediate in DCM in a round-bottom flask.

    • Add benzylamine to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final sulfonamide.

Protocol 2: Synthesis of Functionalized Sulfonamides via Intermolecular Radical Addition and Aminolysis

This protocol outlines a two-step synthesis involving an initial intermolecular radical addition to this compound, followed by aminolysis.

Step 1: Intermolecular Radical Addition

  • Reactants:

    • This compound (1.0 eq)

    • Iodoadamantane (1.2 eq)

    • Tri-n-butyltin hydride (1.1 eq)

    • AIBN (azobisisobutyronitrile) (0.1 eq)

    • Toluene as solvent

  • Procedure:

    • Dissolve this compound and iodoadamantane in toluene in a round-bottom flask.

    • Degas the solution with argon or nitrogen for 15-20 minutes.

    • Add AIBN and tri-n-butyltin hydride to the reaction mixture.

    • Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the alkylated pentafluorophenyl sulfonate intermediate.

Step 2: Aminolysis

  • Reactants:

    • Alkylated intermediate from Step 1 (1.0 eq)

    • n-Butylamine (1.5 eq)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Follow the aminolysis procedure as described in Protocol 1, Step 2, substituting benzylamine with n-butylamine.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of a diverse library of sulfonamides and a general reaction scheme.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Outcomes start1 Perfluorophenyl Ethenesulfonate step1 Step 1: C-C Bond Formation (e.g., 1,3-Dipolar Cycloaddition or Radical Addition) start1->step1 start2 Diverse Nitrones/ Alkyl Halides start2->step1 start3 Diverse Amines step2 Step 2: Aminolysis (Sulfonamide Formation) start3->step2 step1->step2 Intermediate Purification library Library of Novel Fluorinated Sulfonamides step2->library Final Product Purification screening Biological Screening (e.g., Enzyme Inhibition Assays) library->screening reaction_scheme reagent1 Perfluorophenyl Ethenesulfonate intermediate Functionalized Intermediate reagent1->intermediate Step 1 reagent2 + R-X (Nitrones or Alkyl Halides) reagent2->intermediate product Final Sulfonamide Product intermediate->product Step 2 reagent3 + R'R''NH reagent3->product byproduct + C6F5OH

Application Notes and Protocols for the Purification of Perfluorophenyl Ethenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate, a tailored perfluoro unsaturated monomer. The primary purification method outlined is column chromatography, which has been demonstrated to effectively yield a high-purity product.

Data Presentation

The following table summarizes the quantitative data associated with the purification of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate via column chromatography.

ParameterValueReference
Purification Method Column Chromatography[1]
Stationary Phase Silica Gel[1]
Eluent Petroleum Ether:Ethyl Acetate (10:1 v/v)[1]
Yield 70%[1]
Physical Appearance White Solid[1]
Melting Point 65 °C[1]

Experimental Protocols

This section details the step-by-step methodology for the purification of crude (E)-ethyl 2-(perfluorophenyl)ethenesulfonate using column chromatography. This protocol is adapted from a peer-reviewed synthetic procedure.[1]

Materials and Equipment:

  • Crude (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

  • Silica gel (for column chromatography)

  • Petroleum ether (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Column Preparation:

    • Select an appropriately sized glass chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the eluent (petroleum ether:ethyl acetate 10:1).

    • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand to the top to protect the surface.

    • Equilibrate the column by running the eluent through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude (E)-ethyl 2-(perfluorophenyl)ethenesulfonate in a minimal amount of the eluent or a suitable solvent that will be miscible with the eluent.

    • Carefully apply the dissolved sample to the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin the elution process by adding the petroleum ether:ethyl acetate (10:1) eluent to the top of the column.

    • Maintain a constant flow rate.

    • Collect fractions in separate tubes or flasks as the solvent elutes from the column.

  • Monitoring the Separation:

    • Monitor the separation process using thin-layer chromatography (TLC).

    • Spot small aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in a chamber containing the eluent.

    • Visualize the spots under a UV lamp to identify the fractions containing the purified product.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The resulting purified product should be a white solid.[1]

  • Characterization:

    • Determine the melting point of the solid to confirm its purity (expected: 65 °C).[1]

    • Further characterization can be performed using techniques such as ¹H NMR and ¹⁹F NMR spectroscopy.

Mandatory Visualization

The following diagram illustrates the logical workflow of the purification process for Perfluorophenyl Ethenesulfonate.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Petroleum Ether: Ethyl Acetate (10:1) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Identify Pure Fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Obtain Purified (E)-ethyl 2-(perfluorophenyl)ethenesulfonate evaporate->pure_product characterize Characterize Product (m.p., NMR) pure_product->characterize

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Strategies to improve the yield of Perfluorophenyl ethenesulfonate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Perfluorophenyl ethenesulfonate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems that can arise during the synthesis of this compound via two primary methods: the Wittig-Horner reaction and the Heck coupling reaction.

Wittig-Horner Reaction Troubleshooting

The Wittig-Horner reaction is a common method for the synthesis of alkenes. In the context of this compound synthesis, it typically involves the reaction of a phosphonate-stabilized carbanion with pentafluorobenzaldehyde.

Question 1: Why is the yield of my Wittig-Horner reaction low?

Answer: Low yields in the Wittig-Horner reaction can stem from several factors. Here are some common causes and their potential solutions:

  • Inefficient Ylide Formation: The formation of the phosphonate carbanion (ylide) is crucial.

    • Base Strength: Ensure the base used is strong enough to deprotonate the phosphonate. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi). The choice of base can influence the reaction's stereoselectivity and yield.[1]

    • Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions of the ylide.

  • Poor Reactivity of the Aldehyde: Pentafluorobenzaldehyde is an electron-deficient aldehyde, which should be reactive towards nucleophilic attack. However, impurities or degradation of the aldehyde can reduce its reactivity. Ensure you are using a pure, freshly distilled, or properly stored aldehyde.

  • Reaction Conditions:

    • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used. The presence of moisture can quench the ylide.

    • Temperature: The reaction of the ylide with the aldehyde is usually carried out at low temperatures and then allowed to warm to room temperature. Optimizing the temperature profile can improve the yield.

  • Steric Hindrance: While less of a concern with pentafluorobenzaldehyde, steric hindrance around the carbonyl group or the phosphonate can impede the reaction.

Question 2: The reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity for the desired E-isomer?

Answer: The Horner-Wadsworth-Emmons modification of the Wittig reaction, which uses a phosphonate-stabilized carbanion, generally favors the formation of the (E)-alkene.[1] To enhance the E-selectivity:

  • Choice of Phosphonate Reagent: Using phosphonates with electron-withdrawing groups can increase the stability of the intermediate, leading to a higher proportion of the thermodynamically more stable E-isomer.

  • Reaction Conditions:

    • Base and Counterion: The nature of the cation associated with the base can influence stereoselectivity. For example, using NaH or KHMDS may favor the E-isomer more than Li-bases.

    • Temperature: Allowing the reaction to proceed at a slightly higher temperature during the olefination step can sometimes favor the formation of the more stable E-isomer.

Question 3: I am observing significant amounts of unreacted starting materials. What could be the issue?

Answer: Incomplete conversion is a common problem and can be addressed by:

  • Stoichiometry: Ensure the stoichiometry of the reagents is correct. A slight excess of the ylide is often used to ensure complete consumption of the aldehyde.

  • Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purity of Reagents: Impurities in the phosphonate reagent or the aldehyde can inhibit the reaction.

Heck Coupling Reaction Troubleshooting

The Heck reaction provides an alternative route to this compound, typically by coupling a perfluorophenyl halide with an activated alkene like ethyl ethenesulfonate.

Question 1: My Heck coupling reaction is giving a low yield. What are the key parameters to optimize?

Answer: The Heck reaction is sensitive to several parameters. Low yields can often be attributed to the following:

  • Catalyst System:

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalysts.[2] The choice and quality of the palladium source are critical.

    • Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphines can improve the catalytic activity, especially with less reactive aryl chlorides.[3] However, for perfluoroaryl halides, the electronic properties of the ligand are also important.

  • Base: The base is essential for regenerating the Pd(0) catalyst. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[2] The choice of base can significantly impact the yield, and an organic base might be more suitable in some cases than an inorganic one.[4]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.[3][4]

  • Reaction Temperature: Heck reactions are typically run at elevated temperatures (80-140 °C). The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst.

  • Purity of Reactants: Impurities in the perfluorophenyl halide or the vinyl sulfonate can poison the catalyst.

Question 2: I am observing the formation of side products. What are they and how can I minimize them?

Answer: Common side products in Heck reactions include:

  • Reductive Heck Products: Instead of β-hydride elimination to form the alkene, the intermediate can undergo reduction. The formation of this side product is influenced by the base, temperature, substrate, and solvent.[3]

  • Isomerization of the Alkene: The double bond in the product can migrate, leading to a mixture of isomers. This can sometimes be suppressed by the choice of ligand and reaction conditions.

  • Polymerization of the Vinyl Sulfonate: Vinyl sulfonates can be prone to polymerization at high temperatures.[5] To minimize this:

    • Use a polymerization inhibitor.

    • Optimize the reaction temperature and time to favor the coupling reaction over polymerization.

  • Homocoupling of the Aryl Halide: This side reaction can occur but is usually minor.

Question 3: The reaction is not proceeding to completion. What should I check?

Answer: If the reaction stalls, consider the following:

  • Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at high temperatures. Using a more robust ligand or a catalyst precursor that generates the active Pd(0) species more slowly can help.

  • Insufficient Base: Ensure an adequate amount of base is present to neutralize the acid generated during the reaction and regenerate the catalyst.

  • Reaction Time: The reaction may simply need more time. Monitor the progress closely.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for reactions analogous to the synthesis of this compound. Note that specific yields for the target molecule may vary.

Reaction TypeReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference Analogy
Wittig-Horner Perfluoroalkanals, Phenylsulfonyl phosphonaten-BuLiTHF-78 to RT3 - 0.5 (ultrasound)51-58Synthesis of (E)-1-perfluoroalkyl-2-phenylsulfonyl-ethenes[6]
Heck Coupling Aryl Bromides, Methyl vinyl sulfonePd(OAc)₂, Tedicyp (ligand), Cs₂CO₃Dioxane1002-16up to 98Heck vinylation with vinyl sulfones[7]
Heck Coupling C₆F₅Br, StyrenePd complex, CaCO₃NMP130Not specified~100Heck reaction of fluoroaryl halides[8]

Experimental Protocols

The following are generalized experimental protocols based on literature procedures for similar compounds. Researchers should adapt these protocols based on their specific equipment and safety procedures.

General Protocol for Wittig-Horner Synthesis of (E)-Perfluorophenyl Ethenesulfonate
  • To a solution of the appropriate ethyl (diethylphosphono)methanesulfonate in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of n-butyllithium in hexanes dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes to generate the ylide.

  • Add a solution of pentafluorobenzaldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Heck Coupling Synthesis of this compound
  • In a reaction vessel, combine the perfluorophenyl halide (e.g., pentafluoroiodobenzene or pentafluorobromobenzene), ethyl ethenesulfonate, a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (if required).

  • Add an anhydrous solvent (e.g., DMF or NMP) and a base (e.g., triethylamine or potassium carbonate).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solution Solution Start Start Synthesis Reaction Perform Reaction (Wittig-Horner or Heck) Start->Reaction Analysis Analyze Product (Yield, Purity) Reaction->Analysis LowYield Low Yield? Analysis->LowYield Unsatisfactory Successful Successful Synthesis Analysis->Successful Satisfactory SideProducts Side Products? LowYield->SideProducts No CheckReagents Check Reagent Purity LowYield->CheckReagents Yes IncompleteReaction Incomplete Reaction? SideProducts->IncompleteReaction No ModifyCatalyst Modify Catalyst System (Ligand, Base, Solvent) SideProducts->ModifyCatalyst Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) IncompleteReaction->OptimizeConditions Yes IncompleteReaction->Successful No OptimizeConditions->Reaction CheckReagents->OptimizeConditions ModifyCatalyst->Reaction Purification Optimize Purification ModifyCatalyst->Purification Purification->Successful

Caption: A troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during the synthesis of this compound?

A1: Perfluorinated compounds should be handled with care. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reagents used, such as n-butyllithium, are pyrophoric and require careful handling under an inert atmosphere. Palladium catalysts can be toxic and should be handled with caution. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Q2: How can I effectively purify the final product?

A2: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A gradient of ethyl acetate in hexanes is often a good starting point. Recrystallization from a suitable solvent system may also be an effective purification method if the product is a solid.

Q3: Can the ethyl ester of this compound be hydrolyzed during workup?

A3: Yes, sulfonate esters can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, especially at elevated temperatures.[9][10][11][12] During aqueous workup, it is advisable to use neutral or mildly acidic/basic conditions and to avoid prolonged exposure to aqueous phases to minimize the risk of hydrolysis.

Q4: Are there alternative methods for synthesizing this compound?

A4: Besides the Wittig-Horner and Heck reactions, other potential methods could include nucleophilic aromatic substitution (SNAr) on a highly activated perfluoroarene with a suitable vinyl sulfonate precursor, or variations of cross-coupling reactions. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.

Q5: What analytical techniques are best for characterizing the product?

A5: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonate group and the carbon-carbon double bond.

  • Melting Point or Boiling Point: To assess the purity of the final product.

References

Identification and characterization of Perfluorophenyl ethenesulfonate reaction side products.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorophenyl ethenesulfonate (PFPhES). The information is designed to help identify and characterize potential reaction side products and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of this compound, particularly when using methods like the Horner-Wadsworth-Emmons (HWE) reaction.

Issue / Observation Potential Cause Recommended Action
Low or No Yield of PFPhES 1. Incomplete Deprotonation of the Phosphonate Reagent: The base used may be too weak or may have degraded.- Use a strong, fresh base such as sodium hydride (NaH) or n-butyllithium (n-BuLi). - Ensure anhydrous reaction conditions as bases like NaH react with water.
2. Degradation of Pentafluorobenzaldehyde: Aldehydes, especially highly fluorinated ones, can be prone to oxidation or polymerization.- Use freshly distilled or purified pentafluorobenzaldehyde. - Store the aldehyde under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.
3. Inactive Phosphonate Reagent: The phosphonate starting material may have degraded.- Verify the purity of the phosphonate reagent by NMR spectroscopy before use.
Presence of Unexpected Peaks in ¹H or ¹⁹F NMR 1. Formation of the (Z)-isomer: While the HWE reaction with stabilized ylides favors the (E)-isomer, some (Z)-isomer can form.- Compare the spectra with literature data for (E)- and (Z)-isomers if available.[1] - Adjust reaction conditions (e.g., base, solvent, temperature) to improve stereoselectivity.
2. Unreacted Starting Materials: Incomplete reaction can leave residual pentafluorobenzaldehyde or the phosphonate reagent.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Optimize reaction time and temperature.
3. Saturated Side Product: Nucleophilic addition of reagents (e.g., hydride from the base) to the vinyl double bond of the product.- Analyze the product mixture by GC-MS or LC-MS to identify species with a mass corresponding to the saturated analog. - Use a non-nucleophilic base if possible.
4. Aldol Condensation of the Aldehyde: Self-condensation of pentafluorobenzaldehyde can occur under basic conditions.- Add the aldehyde slowly to the reaction mixture containing the deprotonated phosphonate. - Maintain a low reaction temperature.
Product is an Oil Instead of a Solid 1. Presence of Impurities: The presence of side products or residual solvent can prevent crystallization.- Purify the product using column chromatography. - Ensure all solvent has been removed under high vacuum.
2. Incorrect Isomer Ratio: A mixture of (E)- and (Z)-isomers may have a lower melting point than the pure (E)-isomer.- Characterize the isomer ratio using NMR. - Attempt to crystallize the desired isomer from a suitable solvent system.
Difficulty in Removing Byproducts 1. Triphenylphosphine Oxide (from Wittig): If a standard Wittig reaction is used, removal of triphenylphosphine oxide can be challenging.- The Horner-Wadsworth-Emmons reaction is recommended as the phosphate byproduct is water-soluble and easily removed by aqueous extraction.[2][3]
2. Water-Soluble Phosphate Ester (from HWE): While generally easy to remove, traces may remain.- Perform multiple extractions with deionized water or a brine solution.
Product Decomposes Over Time 1. Hydrolysis of the Sulfonate Ester: The sulfonate ester can be susceptible to hydrolysis, especially in the presence of moisture and acid or base.- Store the purified product in a desiccator under an inert atmosphere. - Avoid exposure to acidic or basic conditions during workup and storage.
2. Polymerization of the Vinyl Group: The activated double bond can undergo polymerization.- Store the product at a low temperature. - Consider adding a radical inhibitor (e.g., BHT) for long-term storage if compatible with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction?

A1: The most common byproducts and side products include:

  • Dialkylphosphate Salt: This is an inherent byproduct of the HWE reaction and is typically water-soluble, allowing for easy removal during aqueous workup.[3]

  • (Z)-isomer of this compound: While the HWE reaction with stabilized ylides is highly stereoselective for the (E)-isomer, small amounts of the (Z)-isomer can be formed.[4]

  • Unreacted Starting Materials: Residual pentafluorobenzaldehyde and the phosphonate reagent may be present if the reaction does not go to completion.

  • Michael Addition Products: The electron-withdrawing nature of the sulfonate group makes the double bond susceptible to nucleophilic attack. Depending on the reaction conditions, nucleophiles present in the reaction mixture could add across the double bond to form a saturated sulfonate derivative.[5][6]

Q2: How can I best characterize the purity and identify side products in my this compound sample?

A2: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to determine the stereochemistry of the double bond (coupling constants for vinyl protons differ for E and Z isomers) and to identify proton-containing impurities.

    • ¹⁹F NMR: Is crucial for identifying and quantifying fluorinated impurities. The spectrum of the perfluorophenyl group can be complex, and any deviation from the expected pattern can indicate the presence of side products.

    • ³¹P NMR: Can be used to detect any residual phosphorus-containing reagents or byproducts.

  • Mass Spectrometry (MS):

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the desired product from non-volatile impurities and identifying them by their mass-to-charge ratio. It is particularly useful for detecting higher molecular weight side products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities. The PFPhES may require derivatization to be amenable to GC analysis.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the sample and quantify the amount of the desired product and any impurities.

Q3: What are the best practices for the purification of this compound?

A3: The purification strategy depends on the nature of the impurities:

  • Aqueous Workup: For HWE reactions, a thorough aqueous wash is effective at removing the water-soluble phosphate byproduct.[3]

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from unreacted starting materials and non-polar side products. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid and has high purity, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

Q4: My reaction is sluggish and gives a low yield. What can I do to improve it?

A4: To improve reaction efficiency:

  • Check Reagent Quality: Ensure that the phosphonate reagent is pure and the base is not degraded. Use freshly opened or properly stored reagents.

  • Anhydrous Conditions: The HWE reaction is sensitive to moisture, which can quench the base and the phosphonate carbanion. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.

  • Optimize Temperature: While the initial deprotonation is often performed at a low temperature, the reaction with the aldehyde may require warming to room temperature or gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal conditions.

  • Choice of Base: The choice of base can influence the reaction rate and selectivity. Stronger bases like n-BuLi or NaH are commonly used.

Experimental Protocols

General Protocol for the Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate via Horner-Wadsworth-Emmons Reaction

This is a general guideline and may need to be optimized for specific laboratory conditions.

  • Preparation of the Phosphonate Carbanion:

    • To a solution of ethyl diethylphosphoryl methanesulfonate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) at -78 °C, add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

    • Stir the mixture at -78 °C for 20-30 minutes.

  • Reaction with Pentafluorobenzaldehyde:

    • To the solution of the phosphonate carbanion, add freshly distilled pentafluorobenzaldehyde dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup and Extraction:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (E)-ethyl 2-(perfluorophenyl)ethenesulfonate as a white solid.

Visualizations

Experimental Workflow for Synthesis and Analysis

experimental_workflow start Start: Reagents reagents Phosphonate Ester Pentafluorobenzaldehyde Base start->reagents reaction Horner-Wadsworth-Emmons Reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude Product workup->crude_product purification Column Chromatography crude_product->purification analysis Characterization (NMR, MS) crude_product->analysis Analysis of Crude pure_product Pure PFPhES purification->pure_product pure_product->analysis side_products Identified Side Products analysis->side_products end End: Pure Product & Characterization analysis->end

Caption: Workflow for PFPhES synthesis and analysis.

Potential Side Product Formation Pathways

Caption: Potential reaction pathways leading to side products.

References

Investigating the stability of Perfluorophenyl ethenesulfonate under various experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the stability of Perfluorophenyl ethenesulfonate is limited in publicly available literature. The following information is extrapolated from studies on related compounds, such as other sulfonate esters and per- and polyfluoroalkyl substances (PFAS), and should be used as a guideline for experimental design. It is crucial to conduct small-scale preliminary studies to determine the specific stability of this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during my experiments?

The stability of this compound is likely influenced by several factors common to sulfonate esters and perfluorinated compounds:

  • pH: Alkaline conditions can promote hydrolysis of the sulfonate ester bond.

  • Temperature: High temperatures can lead to thermal decomposition. The carbon-sulfur bond in some perfluoroalkyl sulfonates is considered relatively weak, suggesting potential thermal instability.[1]

  • Light Exposure: UV irradiation can induce photodegradation, a method sometimes used for the decomposition of other persistent perfluorinated compounds.

  • Presence of Nucleophiles: Strong nucleophiles can attack the sulfur atom, leading to cleavage of the sulfonate ester.

  • Solvent Choice: Protic solvents, especially in the presence of acids or bases, can participate in solvolysis reactions.

Q2: How can I monitor the degradation of this compound in my samples?

Several analytical techniques can be employed to monitor the concentration of this compound and the appearance of its degradation products:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, MS), HPLC is a primary method for separating and quantifying the parent compound and its non-volatile degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for identifying and quantifying trace amounts of the compound and its byproducts.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds, GC-MS can be used if the compound or its degradation products are derivatized to increase their volatility.[2]

  • ¹⁹F NMR Spectroscopy: This method can provide information about changes in the chemical environment of the fluorine atoms, which can indicate degradation of the perfluorophenyl group.[2][3]

Q3: Are there any known degradation pathways for compounds similar to this compound?

While specific pathways for this compound are not documented, related compounds offer insights into potential degradation routes:

  • Hydrolysis: Under alkaline conditions, the sulfonate ester can undergo hydrolysis, cleaving the S-O bond to form a pentafluorophenol and ethenesulfonic acid. The reaction mechanism for the alkaline hydrolysis of sulfonate esters can be complex and is a subject of ongoing research.[2][4]

  • Thermal Decomposition: For other perfluoroalkyl sulfonic acids, thermal decomposition can lead to the formation of various gaseous and condensed products.[5] Theoretical studies on perfluorinated carboxylic acids suggest a mechanism involving the elimination of HF and the formation of intermediate species.[6]

  • Photodegradation: Enhanced photoreductive degradation has been observed for other PFAS compounds like perfluorooctanesulfonate (PFOS) in the presence of UV light and a hydroxyl radical scavenger.[7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in analytical samples.
Possible Cause Troubleshooting Step
Degradation during sample preparation or storage - Prepare samples fresh and analyze them promptly.- Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) and protected from light.- Use amber vials to minimize light exposure.- Ensure the pH of the sample matrix is neutral or slightly acidic if hydrolysis is a concern.
Adsorption to container surfaces - Use polypropylene or other low-adsorption vials and labware.- Consider silanizing glassware to reduce active sites for adsorption.
Incomplete extraction from the sample matrix - Optimize the extraction solvent and procedure.- Perform recovery studies by spiking a blank matrix with a known concentration of the analyte.
Issue 2: Appearance of unexpected peaks in chromatograms.
Possible Cause Troubleshooting Step
Hydrolysis of the sulfonate ester - Analyze the unexpected peaks by MS to identify potential degradation products like pentafluorophenol.- If hydrolysis is confirmed, adjust the pH of the experimental medium to be more neutral or acidic.
Reaction with solvent or other components - Run a blank experiment with the solvent and other reagents to check for interfering peaks.- Ensure the purity of the solvents and reagents used.
Photodegradation - Conduct experiments under low-light conditions or by wrapping experimental containers in aluminum foil.- Compare samples exposed to light with those kept in the dark.

Experimental Protocols

Note: These are generalized protocols based on related compounds and should be adapted and validated for this compound.

Protocol 1: General Procedure for Assessing Hydrolytic Stability
  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration suitable for your analytical method.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 50°C) and protect them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching and Analysis: Immediately quench any further reaction by neutralizing the pH or diluting the sample in the mobile phase. Analyze the concentration of the remaining this compound using a validated LC-MS method.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Data on the Hydrolytic Stability of a Sulfonate Ester at 50°C

pHHalf-life (t₁/₂) [hours]Degradation Rate Constant (k) [h⁻¹]
4.0> 500< 0.0014
7.02500.0028
9.0500.0139

Table 2: Analytical Methods for PFAS Compounds (Adaptable for this compound)

Analytical Method Typical Column Mobile Phase Detection Limit
HPLC-Suppressed Conductivity C18 reversed-phaseBoric acid and acetonitrile1 mg L⁻¹
¹⁹F NMR Spectroscopy N/AN/A3.6 mg L⁻¹
LC-MS/MS C18 reversed-phaseVaries (e.g., methanol/water with ammonium acetate)ng L⁻¹ to µg L⁻¹ range

Data for PFOS and related compounds. Detection limits are highly dependent on the instrument and matrix.[2][3]

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of This compound C Spike Stock Solution into Media A->C B Prepare Experimental Media (e.g., Buffers, Solvents) B->C D Incubate under Controlled Conditions (Temperature, Light, pH) C->D E Collect Aliquots at Defined Time Points D->E F Quench Reaction and Prepare Sample E->F G Analyze by LC-MS or HPLC F->G H Quantify Parent Compound and Identify Degradation Products G->H I Determine Degradation Kinetics (Half-life, Rate Constant) H->I Troubleshooting_Logic Start Inconsistent Analytical Results? CheckStorage Review Sample Storage and Handling Procedures Start->CheckStorage Possible Degradation During Storage CheckMatrix Investigate Matrix Effects (pH, Nucleophiles) Start->CheckMatrix Possible In-situ Degradation CheckMethod Validate Analytical Method (e.g., Extraction Recovery) Start->CheckMethod Possible Analytical Error Solution1 Optimize Storage: - Low Temperature - Protect from Light CheckStorage->Solution1 Solution2 Adjust Experimental Conditions: - Modify pH - Use Inert Solvents CheckMatrix->Solution2 Solution3 Refine Analytical Protocol: - Change Extraction Solvent - Use Internal Standards CheckMethod->Solution3

References

Optimization parameters for the polymerization of Perfluorophenyl ethenesulfonate.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines and parameters are based on established principles of polymer chemistry and information available for structurally similar monomers, such as other vinyl sulfonate esters and fluorinated vinyl monomers. Direct literature on the optimization of Perfluorophenyl ethenesulfonate polymerization is limited; therefore, these recommendations should be considered a starting point for experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for achieving a controlled polymerization of this compound?

A1: For a controlled polymerization of vinyl sulfonate esters, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly recommended technique. It allows for the synthesis of polymers with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). Conventional free radical polymerization can also be used, but it may lead to less control over the polymer architecture and potentially broader molecular weight distributions.

Q2: Which type of Chain Transfer Agent (CTA) is suitable for the RAFT polymerization of this compound?

A2: Based on studies with other vinyl sulfonate esters, xanthate-type CTAs are effective for controlling the polymerization. A commonly used example is O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate. The choice of the R and Z groups of the RAFT agent is crucial for balancing the reactivity with the propagating radical.

Q3: What are the typical initiators used for the polymerization of this monomer?

A3: Azo-initiators such as Azobisisobutyronitrile (AIBN) or its water-soluble analogues (if polymerizing in aqueous media) are commonly used for RAFT and free radical polymerization. The choice of initiator will depend on the solvent and the desired reaction temperature, as the initiator's half-life is temperature-dependent.

Q4: What solvents are suitable for the polymerization of this compound?

A4: The choice of solvent will depend on the solubility of the monomer and the resulting polymer. Given the fluorinated and sulfonate ester groups, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane are likely candidates. The choice of solvent can also influence the polymerization kinetics.

Q5: How can I monitor the progress of the polymerization?

A5: The conversion of the monomer to polymer can be monitored by techniques such as Nuclear Magnetic Resonance (¹H NMR) spectroscopy by observing the disappearance of the vinyl proton signals of the monomer. The evolution of the molecular weight and polydispersity index (PDI) can be tracked by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

Troubleshooting Guide

Issue 1: Low Monomer Conversion

  • Possible Cause: Inefficient initiation.

    • Solution: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. Increase the initiator concentration, but be aware that a very high concentration can lead to a higher number of dead chains and a loss of control in RAFT polymerization.[1]

  • Possible Cause: Inhibition by oxygen.

    • Solution: Ensure the reaction mixture is thoroughly deoxygenated before starting the polymerization. Techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., Argon or Nitrogen) are essential.

  • Possible Cause: Inappropriate solvent.

    • Solution: The monomer or the growing polymer chains may have poor solubility in the chosen solvent, leading to precipitation and termination. Try a different solvent in which both the monomer and polymer are soluble.

Issue 2: High Polydispersity Index (PDI > 1.3) in RAFT Polymerization

  • Possible Cause: Inefficient chain transfer.

    • Solution: The chosen RAFT agent may not be suitable for this specific monomer. Consider screening different RAFT agents (e.g., with different Z and R groups).

  • Possible Cause: High rate of termination reactions.

    • Solution: This can be caused by a high initiator concentration or a high reaction temperature.[2] Try reducing the initiator concentration relative to the RAFT agent. A lower reaction temperature can also reduce the rate of termination, but this will also slow down the polymerization rate.

  • Possible Cause: Impurities in the monomer or solvent.

    • Solution: Ensure the monomer is purified to remove any inhibitors and that the solvent is of high purity and anhydrous if necessary.

Issue 3: Bimodal or Asymmetric GPC/SEC Trace

  • Possible Cause: A high molecular weight shoulder is often indicative of conventional free radical polymerization occurring alongside the controlled RAFT process.

    • Solution: This can happen if the initiation rate is too high compared to the rate of chain transfer. Reduce the initiator concentration or the reaction temperature.

  • Possible Cause: A low molecular weight tailing can indicate slow initiation or the presence of impurities that act as chain transfer agents.

    • Solution: Ensure the purity of all reagents. Consider a different initiator that decomposes more cleanly.

Issue 4: Polymer Hydrolysis

  • Possible Cause: The this compound polymer contains sulfonate ester linkages which may be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Solution: During work-up and storage, maintain neutral pH conditions. Store the polymer in a dry environment. The hydrolytic stability of polysulfonates can be quite high, but it is a factor to consider, especially for long-term applications in aqueous environments.[3][4]

Optimization Parameters

The following tables provide a general overview of the expected effects of varying key polymerization parameters. The optimal conditions for the polymerization of this compound should be determined experimentally.

Table 1: Key Parameters for RAFT Polymerization of this compound

ParameterRecommended RangeEffect of Increasing the Value
[Monomer]:[CTA] Ratio 50:1 to 500:1Increases target molecular weight.
[CTA]:[Initiator] Ratio 3:1 to 10:1Improves control (lower PDI), may decrease polymerization rate.
Temperature 60-90 °C (for AIBN)Increases polymerization rate; may decrease control (higher PDI).[2]
Monomer Concentration 1-3 MIncreases polymerization rate.

Table 2: Initiator Selection (for a reaction temperature of ~70°C)

InitiatorSolvent CompatibilityComments
AIBN Organic SolventsCommonly used, well-characterized decomposition kinetics.
ACVA Water, Polar Organic SolventsWater-soluble alternative to AIBN.

Experimental Protocols

Generalized Protocol for RAFT Polymerization of this compound

This protocol is a starting point and should be optimized.

Materials:

  • This compound (monomer)

  • Xanthate-type RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate)

  • AIBN (initiator)

  • Anhydrous, inhibitor-free solvent (e.g., Dioxane or DMF)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Oil bath

Procedure:

  • Purification: Purify the monomer by passing it through a column of basic alumina to remove any inhibitor.

  • Reaction Setup: In a Schlenk flask, combine the this compound monomer, the RAFT agent, and AIBN in the desired molar ratios (e.g., [Monomer]:[CTA]:[Initiator] = 200:5:1).

  • Solvent Addition: Add the solvent to achieve the desired monomer concentration (e.g., 2 M).

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and PDI (by GPC/SEC).

  • Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol or diethyl ether). Filter and dry the polymer under vacuum.

  • Characterization: Characterize the purified polymer using ¹H NMR, GPC/SEC, and other relevant techniques.

Visualizations

Troubleshooting Workflow for RAFT Polymerization

TroubleshootingWorkflow Start Start Polymerization Problem Problem Encountered? Start->Problem LowConversion Low Conversion Problem->LowConversion Yes, Low Conv. HighPDI High PDI / Broad MWD Problem->HighPDI Yes, High PDI BimodalGPC Bimodal GPC Trace Problem->BimodalGPC Yes, Bimodal Success Successful Polymerization Problem->Success No CheckInitiation Check Initiator/Temp LowConversion->CheckInitiation CheckOxygen Deoxygenate Thoroughly LowConversion->CheckOxygen CheckPurity Check Reagent Purity HighPDI->CheckPurity AdjustCTARatio Adjust [CTA]:[I] Ratio HighPDI->AdjustCTARatio ScreenCTAs Screen Different CTAs HighPDI->ScreenCTAs BimodalGPC->AdjustCTARatio AdjustTemp Lower Temperature BimodalGPC->AdjustTemp CheckInitiation->Problem CheckOxygen->Problem CheckPurity->Problem AdjustCTARatio->Problem ScreenCTAs->Problem AdjustTemp->Problem

Caption: A logical workflow for troubleshooting common issues in RAFT polymerization.

Key Relationships in RAFT Polymerization

RAFT_Relationships cluster_inputs Input Parameters cluster_outputs Polymer Characteristics Monomer_CTA [Monomer] / [CTA] MW Molecular Weight Monomer_CTA->MW Directly proportional CTA_I [CTA] / [Initiator] PDI PDI (Control) CTA_I->PDI Improves (lower is better) Rate Polymerization Rate CTA_I->Rate May decrease Temp Temperature Temp->PDI May worsen (higher) Temp->Rate Increases

Caption: Key parameter relationships influencing the outcome of RAFT polymerization.

References

Troubleshooting common issues in Perfluorophenyl ethenesulfonate reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Perfluorophenyl ethenesulfonate (PFES) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound (PFES)?

This compound (PFES) is a valuable monomer in polymer chemistry and materials science. Its highly fluorinated phenyl group and reactive ethenesulfonate moiety make it suitable for creating polymers with unique properties. Common applications include the synthesis of specialty polymers for proton exchange membranes in fuel cells, as well as in the preparation of functional surfaces and biocompatible materials through "click" chemistry reactions like thiol-ene coupling.[1][2]

Q2: What are the primary synthetic routes to prepare this compound (PFES)?

The synthesis of PFES can be approached through several methods. A common and effective method is the Wittig-Horner reaction.[1] This involves reacting a phosphonate, such as ethyl diethylphosphoryl methanesulfonate, with pentafluorobenzaldehyde. Alternative strategies that have been explored include organometallic Heck-type cross-coupling and nucleophilic displacement, though these may present challenges such as lower yields and the need for expensive or toxic reagents.[1]

Q3: What are the key safety precautions to take when working with PFES and its precursors?

As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Precursors like n-BuLi are pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon). Pentafluorobenzaldehyde is a hazardous chemical and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.

Troubleshooting Guide

Issue 1: Low or No Yield in PFES Synthesis via Wittig-Horner Reaction

Symptoms:

  • After the reaction and workup, little to no desired PFES product is isolated.

  • TLC or NMR analysis of the crude product shows mainly starting materials or unidentifiable byproducts.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Deprotonation of the Phosphonate Ensure the n-BuLi is fresh and has been properly titrated to determine its exact molarity. Use a slight excess (1.05-1.1 equivalents) of n-BuLi.
Reaction Temperature Too High Maintain a low temperature (-78 °C) during the addition of n-BuLi and the aldehyde to prevent side reactions.
"Wet" Solvents or Reagents Use anhydrous solvents (e.g., dry THF) and ensure all glassware is thoroughly dried. Handle hygroscopic reagents under an inert atmosphere.
Impure Pentafluorobenzaldehyde Use freshly distilled or purified pentafluorobenzaldehyde. Impurities can interfere with the reaction.
Inefficient Purification Optimize the column chromatography conditions (e.g., solvent system) to effectively separate the product from byproducts and unreacted starting materials.[1]
Issue 2: Formation of Side Products in PFES Reactions

Symptoms:

  • NMR or GC-MS analysis of the product mixture shows unexpected peaks.

  • Difficulty in purifying the desired product due to the presence of closely related impurities.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Side reactions of the double bond In reactions like nucleophilic additions, the double bond can undergo undesired side reactions. Consider protecting the double bond if possible, or carefully control reaction conditions (temperature, stoichiometry) to favor the desired reaction.[1]
Homopolymerization of PFES In polymerization reactions, spontaneous or premature polymerization can occur. Store the monomer at a low temperature and consider adding a radical inhibitor if it is not being used immediately.
Formation of E/Z Isomers In the Wittig-Horner synthesis, a mixture of E and Z isomers may be formed.[1] The ratio can sometimes be influenced by reaction conditions. Purification by chromatography or distillation may be necessary to isolate the desired isomer.[1]
Issue 3: Poor Performance in Thiol-Ene "Click" Reactions with PFES

Symptoms:

  • Incomplete conversion of the thiol and/or PFES.

  • Low yield of the desired thiol-ene adduct.

  • Formation of disulfide byproducts from the thiol.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Initiator or Catalyst The choice of initiator (for radical-based thiol-ene) or catalyst (for Michael addition) is critical.[3] For radical reactions, ensure the initiator is suitable for the reaction temperature. For base-catalyzed reactions, ensure the base is not causing side reactions with your substrates.
Solvent Effects The polarity of the solvent can significantly impact the kinetics of thiol-ene reactions.[4] Non-polar solvents may favor the chain transfer step in radical reactions.[4] Experiment with different solvents to find the optimal conditions.
Presence of Oxygen (for radical reactions) Oxygen can inhibit radical-mediated thiol-ene reactions. Degas the reaction mixture thoroughly before initiating the reaction.
Side Reactions at Allylic/Benzylic Positions If the thiol contains weak C-H bonds (e.g., allylic or benzylic), hydrogen-atom transfer can compete with the desired thiol-ene reaction, leading to low yields.[5] Using a repair system like triethylborane and catechol can mitigate this issue.[5]

Experimental Protocols

Protocol 1: Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate via Wittig-Horner Reaction [1]

  • Preparation: Under a nitrogen atmosphere, dissolve ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry THF.

  • Deprotonation: Cool the solution to -78 °C and add 2.3 M n-BuLi in hexane (~1.05 equivalents) dropwise. Stir the mixture for 20 minutes at -78 °C.

  • Aldehyde Addition: Add freshly distilled pentafluorobenzaldehyde (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., petroleum ether:ethyl acetate 10:1) to yield the pure product.

Data Presentation

Table 1: Example Yields for Perfluorinated Sulfonic Esters from Wittig-Horner Reaction [1]

ProductStarting AldehydeEluent for ChromatographyYield
(E)-ethyl 2-(perfluorophenyl)ethenesulfonatePentafluorobenzaldehydePetroleum ether:ethyl acetate 10:170%
(E)-ethyl 3,3,4,4,5,5,5-heptafluoropent-1-ene-1-sulfonate2,2,3,3,4,4,4-heptafluorobutanalCH2Cl2:petroleum ether 7:360%

Visualizations

Troubleshooting_Low_Yield start_node Low/No PFES Yield cause1 Incomplete Deprotonation start_node->cause1 cause2 Incorrect Temperature start_node->cause2 cause3 Reagent/Solvent Contamination start_node->cause3 cause4 Inefficient Purification start_node->cause4 sol1 Check/Titrate n-BuLi Use slight excess cause1->sol1 sol2 Maintain -78°C during additions cause2->sol2 sol3 Use anhydrous solvents Purify aldehyde cause3->sol3 sol4 Optimize column chromatography cause4->sol4

Caption: Troubleshooting workflow for low yield in PFES synthesis.

Thiol_Ene_Troubleshooting start_node Poor Thiol-Ene Reaction Performance cause1 Initiator/Catalyst Issue start_node->cause1 cause2 Solvent Effects start_node->cause2 cause3 Oxygen Inhibition (Radical Reactions) start_node->cause3 cause4 Substrate Side Reactions start_node->cause4 sol1 Select appropriate initiator/catalyst Optimize concentration cause1->sol1 sol2 Screen different solvents Consider polarity effects cause2->sol2 sol3 Degas reaction mixture (e.g., freeze-pump-thaw) cause3->sol3 sol4 Use repair agents for allylic/benzylic thiols cause4->sol4

Caption: Troubleshooting common issues in thiol-ene reactions involving PFES.

References

Technical Support Center: Kinetic Analysis and Optimization of Perfluorophenyl Ethenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Perfluorophenyl ethenesulfonate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Perfluorophenyl ethenesulfonates?

A1: The most commonly employed methods are the Wittig-Horner reaction and the Heck coupling. The Wittig-Horner reaction involves the condensation of a phosphonate ester (like ethyl diethylphosphoryl methanesulfonate) with pentafluorobenzaldehyde.[1] The Heck coupling can be used to couple perfluorinated iodobenzene with a suitable vinylsulfonate.[1]

Q2: I am observing a low yield in my Wittig-Horner synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate. What are the potential causes?

A2: Low yields in this reaction can stem from several factors. The reactivity of the phosphonate carbanion can be reduced by the electron-withdrawing sulfonate group. Additionally, issues with the base used for deprotonation (e.g., incomplete deprotonation with weaker bases), the purity of the pentafluorobenzaldehyde, or suboptimal reaction temperatures can all contribute to lower yields. Steric hindrance can also be a factor, although less so with an aldehyde.[2]

Q3: Are there any specific challenges associated with the purification of this compound?

A3: Yes, the high fluorine content of these compounds can lead to unique solubility properties, sometimes referred to as "fluorous" character.[3] This may require specialized chromatographic techniques or solvent systems for effective purification. Standard silica gel chromatography may sometimes be challenging, and alternative stationary phases or solvent mixtures might be necessary.

Q4: What are the key safety precautions to take when working with perfluorinated compounds and the reagents for their synthesis?

A4: Perfluorinated compounds should be handled with care as some have been shown to be persistent in the environment and may have toxicological effects.[3][4][5] The synthesis often involves strong bases like n-butyllithium, which is highly pyrophoric and moisture-sensitive, requiring strict anhydrous and inert atmosphere techniques.[1] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Wittig-Horner Synthesis

Q: My Wittig-Horner reaction to synthesize (E)-ethyl 2-(perfluorophenyl)ethenesulfonate is resulting in a very low yield or primarily unreacted starting materials. How can I troubleshoot this?

A: A low yield is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

  • Base and Deprotonation: The phosphonate ester used is stabilized by the sulfonate group, meaning a strong base is required for efficient deprotonation.

    • Solution: Ensure your n-butyllithium (n-BuLi) is properly titrated and active. Use of older or improperly stored n-BuLi can lead to incomplete deprotonation. Consider using an alternative strong base like potassium tert-butoxide (KOtBu) if n-BuLi proves problematic.[6]

  • Reagent Purity: The presence of impurities in your starting materials can inhibit the reaction.

    • Solution: Pentafluorobenzaldehyde is prone to oxidation to the corresponding benzoic acid. Ensure its purity by distillation or by using a freshly opened bottle. Check the purity of your phosphonate ester as well.

  • Reaction Temperature: The initial deprotonation is typically performed at a low temperature (-78 °C) to prevent side reactions. However, the subsequent reaction with the aldehyde may require warming.

    • Solution: After the addition of pentafluorobenzaldehyde at -78 °C, try allowing the reaction to slowly warm to room temperature and stir for an extended period (overnight) to ensure the reaction goes to completion.

  • Moisture and Air Sensitivity: The phosphonate carbanion is highly reactive towards water and oxygen.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize them?

A: Side product formation can complicate purification and reduce the yield of the desired product.

  • Self-Condensation of Aldehyde: Under basic conditions, aldehydes can undergo self-condensation reactions.

    • Solution: Add the pentafluorobenzaldehyde slowly to the solution of the generated carbanion at low temperature (-78 °C) to ensure the carbanion is in excess locally, favoring the desired reaction.

  • Side Reactions of the Base: n-BuLi can potentially add to the aldehyde carbonyl group.

    • Solution: This is another reason for slow addition of the aldehyde to the pre-formed carbanion. Maintaining a low temperature during addition is critical.

  • Isomerization: While the Horner-Wadsworth-Emmons reaction generally favors the E-alkene, some Z-isomer may form.[7]

    • Solution: Reaction conditions can influence the E/Z ratio. The use of lithium-free bases or specific additives can sometimes alter the stereoselectivity. However, for this specific substrate, the E-isomer is predominantly reported.[1] Purification by column chromatography should be able to separate the isomers.

Quantitative Data Presentation

ProductReactantsBaseSolventTemperatureYieldReference
(E)-ethyl 2-(perfluorophenyl)ethenesulfonateEthyl diethylphosphoryl methanesulfonate, Pentafluorobenzaldehyden-BuLiTHF-78 °C to RT70%[1]

Experimental Protocols

Detailed Methodology for the Wittig-Horner Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate[1]
  • Preparation: Under a nitrogen atmosphere, dissolve ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add 2.3 M n-butyllithium (n-BuLi) in hexane (1.05 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 20 minutes.

  • Reaction: Add freshly purified pentafluorobenzaldehyde (1.1 equivalents) to the reaction mixture.

  • Warming and Quenching: Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1) eluent to afford the pure (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

Visualizations

Caption: Experimental workflow for the Wittig-Horner synthesis.

troubleshooting_workflow start Low Yield Observed q1 Is the n-BuLi active? start->q1 a1_yes Titrate n-BuLi or use a fresh bottle q1->a1_yes No q2 Are reagents pure? q1->q2 Yes a1_yes->q2 a2_yes Purify aldehyde by distillation q2->a2_yes No q3 Is the system anhydrous? q2->q3 Yes a2_yes->q3 a3_yes Oven-dry glassware, use anhydrous solvents q3->a3_yes No q4 Is reaction time sufficient? q3->q4 Yes a3_yes->q4 a4_yes Allow reaction to stir overnight at RT q4->a4_yes No end Yield Improved q4->end Yes a4_yes->end

Caption: Troubleshooting workflow for low reaction yield.

References

Common mistakes and pitfalls in the synthesis of Perfluorophenyl ethenesulfonate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Perfluorophenyl Ethenesulfonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Wittig-Horner reaction, which is a frequently employed method.

Question: My reaction yield is consistently low. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation of the Phosphonate: The formation of the phosphonate carbanion is critical. Ensure your base is sufficiently strong and fresh. n-Butyllithium (n-BuLi) is commonly used and should be titrated before use. Incomplete deprotonation leads to unreacted starting material.

  • Reaction Temperature: The initial deprotonation is typically carried out at low temperatures (-78 °C) to prevent side reactions. However, the subsequent reaction with the aldehyde may require warming. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Purity of Reagents: Perfluorobenzaldehyde is susceptible to oxidation to the corresponding benzoic acid. Ensure the aldehyde is pure before use. Similarly, the phosphonate reagent should be of high purity.

  • Moisture and Air Sensitivity: The phosphonate carbanion is highly reactive and sensitive to moisture and oxygen. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Dry solvents are essential.

Question: I am observing the formation of significant amounts of the Z-isomer along with the desired E-isomer. How can I improve the stereoselectivity?

Answer:

The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, generally favors the formation of the thermodynamically more stable E-alkene, especially with stabilized ylides. However, reaction conditions can influence the E/Z ratio.

  • Choice of Base and Solvent: The cation of the base can affect the stereochemical outcome. Using sodium or potassium bases (e.g., NaH, KOtBu) in a non-coordinating solvent like THF can enhance E-selectivity.

  • Reaction Temperature: Running the reaction at a slightly elevated temperature may favor the formation of the E-isomer by allowing for equilibration to the more stable product.

  • Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography.

Question: The purification of the final product is challenging. What are the recommended procedures?

Answer:

Purification of this compound can be complicated by the presence of phosphine oxide byproducts and any unreacted starting materials.

  • Removal of Phosphine Oxide: The primary byproduct of the Wittig-Horner reaction is a phosphate ester, which is typically water-soluble and can be removed by aqueous workup. Triphenylphosphine oxide, from a standard Wittig reaction, can be more challenging to remove. Precipitation by adding a non-polar solvent like hexane or pentane can be effective.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and generally successful method is the Wittig-Horner reaction , where a phosphonate ester is deprotonated and reacted with pentafluorobenzaldehyde.[1] Other reported methods include the Heck coupling , though this can present challenges with perfluoroaromatic compounds, and nucleophilic substitution reactions.[1]

Q2: What are the common side reactions to be aware of?

A2: Besides the formation of the Z-isomer, potential side reactions include:

  • Desulfonation: Under harsh basic conditions, the sulfonate group may be cleaved.

  • Polymerization: The vinyl sulfonate product can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Michael Addition: If nucleophiles are present in the reaction mixture, they can potentially undergo a Michael addition to the electron-deficient double bond of the product.

Q3: Are there any specific safety precautions for this synthesis?

A3: Yes, several safety measures should be taken:

  • Perfluorinated Compounds: Many per- and polyfluorinated substances (PFAS) are persistent and can have adverse health effects.[2] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric reagent and will ignite on contact with air. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Ensure they are tested for peroxides and properly stored.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Wittig-Horner Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

ParameterCondition 1Condition 2Condition 3
Base n-BuLiNaHKOtBu
Solvent Anhydrous THFAnhydrous THFAnhydrous DME
Temperature -78 °C to RT0 °C to RTRT
Reaction Time 4-6 hours8-12 hours12-18 hours
Typical Yield 60-75%55-70%50-65%
E/Z Ratio ~85:15>90:10>95:5

Note: The data presented are typical ranges and can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Key Experiment: Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate via Wittig-Horner Reaction

This protocol is a representative procedure adapted from general methods for Wittig-Horner reactions.

Materials:

  • Ethyl diethylphosphorylmethanesulfonate

  • Pentafluorobenzaldehyde

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl diethylphosphorylmethanesulfonate (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add pentafluorobenzaldehyde (1.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

Visualizations

experimental_workflow Experimental Workflow for Wittig-Horner Synthesis reagents 1. Reagents - Ethyl diethylphosphorylmethanesulfonate - Pentafluorobenzaldehyde - n-BuLi, Anhydrous THF reaction_setup 2. Reaction Setup - Flame-dried glassware - Inert atmosphere (N2/Ar) reagents->reaction_setup deprotonation 3. Deprotonation - Dissolve phosphonate in THF - Cool to -78°C - Add n-BuLi dropwise reaction_setup->deprotonation addition 4. Aldehyde Addition - Add Pentafluorobenzaldehyde - Warm to RT, stir overnight deprotonation->addition workup 5. Aqueous Workup - Quench with NH4Cl (aq) - Extract with Ethyl Acetate - Wash with Brine addition->workup purification 6. Purification - Dry over MgSO4 - Concentrate - Column Chromatography workup->purification product 7. Final Product (E)-ethyl 2-(perfluorophenyl)ethenesulfonate purification->product

Caption: Workflow for the Wittig-Horner synthesis.

troubleshooting_guide Troubleshooting Decision Tree start Problem Encountered low_yield Low Yield start->low_yield isomer_issue Poor E/Z Selectivity start->isomer_issue purification_problem Purification Difficulty start->purification_problem check_base Check Base Activity (Titrate n-BuLi) low_yield->check_base Is base active? change_base Change Base Cation (e.g., NaH, KOtBu) isomer_issue->change_base adjust_temp Adjust Temperature isomer_issue->adjust_temp remove_byproduct Phosphine Oxide Removal purification_problem->remove_byproduct optimize_chroma Optimize Chromatography purification_problem->optimize_chroma check_reagents Check Reagent Purity check_base->check_reagents Yes solution_base Use fresh/titrated base check_base->solution_base No check_conditions Review Reaction Conditions (Temp, Time, Anhydrous) check_reagents->check_conditions Yes solution_reagents Purify/use fresh reagents check_reagents->solution_reagents No solution_conditions Optimize conditions check_conditions->solution_conditions solution_base_isomer Use Na or K base change_base->solution_base_isomer solution_temp Run at higher temp. adjust_temp->solution_temp solution_byproduct Aqueous wash or non-polar precipitation remove_byproduct->solution_byproduct solution_chroma Adjust solvent gradient optimize_chroma->solution_chroma

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Scaling Up Production of Perfluorophenyl Ethenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for scaling up the production of Perfluorophenyl ethenesulfonate. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing this compound. This reaction involves the olefination of pentafluorobenzaldehyde with a phosphonate ylide, typically derived from a suitable phosphonate ester. The HWE reaction is often preferred due to its high yield and stereoselectivity for the (E)-isomer.

Q2: What are the primary challenges when scaling up the Horner-Wadsworth-Emmons reaction for this compound production?

A2: The main challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The initial deprotonation of the phosphonate ester and the subsequent reaction with the aldehyde can be highly exothermic, requiring careful temperature management to prevent side reactions and ensure safety.

  • Reagent Addition and Mixing: Ensuring uniform mixing of reagents in a large reactor is crucial for consistent product quality and yield. Localized high concentrations can lead to byproduct formation.

  • Work-up and Purification: The separation of the product from the phosphonate byproducts and unreacted starting materials can become more complex at a larger scale.

  • Solvent Selection and Handling: The choice of solvent is critical for reaction efficiency and safety. Handling large volumes of flammable and potentially hazardous solvents requires appropriate infrastructure and safety protocols.

Q3: What are the key safety precautions to consider when working with perfluorinated compounds and the reagents for this synthesis?

A3: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of volatile and potentially toxic reagents and products.[1][2]

  • Handling of Reagents: Use caution when handling strong bases like n-butyllithium or sodium hydride, which are often used for ylide generation. These are highly reactive and flammable.

  • Thermal Hazards: Be aware of the potential for exothermic reactions and have appropriate cooling systems in place.

  • Waste Disposal: Dispose of all chemical waste, especially perfluorinated compounds, according to institutional and regulatory guidelines.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I address them?

A: Low yield upon scale-up can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_temp Monitor and Control Reaction Temperature start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_side_reactions Analyze for Side Reactions start->check_side_reactions optimize_addition Optimize Reagent Addition Rate check_reagents->optimize_addition improve_cooling Improve Cooling Capacity check_temp->improve_cooling modify_stirring Modify Stirring Speed/Impeller check_mixing->modify_stirring adjust_conditions Adjust Reaction Conditions (e.g., solvent, base) check_side_reactions->adjust_conditions end Yield Improved optimize_addition->end improve_cooling->end modify_stirring->end adjust_conditions->end

Caption: Troubleshooting workflow for addressing low reaction yield.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials, especially the pentafluorobenzaldehyde and the phosphonate ester. Impurities can interfere with the reaction.

  • Stoichiometry: Carefully re-verify the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of byproducts.

  • Temperature Control: As reactions are scaled up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to thermal degradation of reactants and products. Implement a robust cooling system and monitor the internal reaction temperature closely.

  • Mixing: Inadequate mixing can create "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's stirring mechanism is sufficient for the increased volume.

  • Side Reactions: A common side reaction is the addition to the double bond of the product.[5] Analyze your crude product by techniques like NMR or GC-MS to identify any major byproducts. Adjusting the reaction conditions, such as using a less nucleophilic base or lowering the temperature, can sometimes mitigate these side reactions.

Issue 2: Poor (E/Z) Stereoselectivity

Q: I am observing a significant amount of the undesired (Z)-isomer in my scaled-up reaction. How can I improve the (E)-selectivity?

A: The Horner-Wadsworth-Emmons reaction is generally (E)-selective with stabilized ylides. However, several factors can influence the stereochemical outcome.

  • Ylide Stabilization: The phosphonate ester used should generate a stabilized ylide. The presence of an electron-withdrawing group (like the sulfonate ester) adjacent to the phosphonate is key.

  • Counter-ion: The choice of base and the resulting counter-ion can affect stereoselectivity. For HWE reactions, sodium or potassium bases often provide higher (E)-selectivity compared to lithium bases.

  • Solvent: The polarity of the solvent can influence the transition state of the reaction. A non-polar solvent like THF or toluene is often preferred.

  • Temperature: Running the reaction at a lower temperature can sometimes enhance the kinetic control and favor the formation of the thermodynamically more stable (E)-isomer.

Issue 3: Difficult Purification of the Final Product

Q: I am struggling to remove the phosphonate byproduct and other impurities from my product at a larger scale. What purification strategies are recommended?

A: Purification is a critical step in achieving the desired product quality.

  • Aqueous Wash: The phosphate byproduct from the HWE reaction is typically water-soluble.[6] Performing an aqueous wash of the organic layer can effectively remove a significant portion of this byproduct.

  • Crystallization: If the this compound is a solid, crystallization is an excellent method for purification at scale. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and high purity.

  • Silica Gel Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large quantities. It is often used as a final polishing step if very high purity is required. For large-scale applications, consider using a wider, shorter column ("flash chromatography") to improve throughput.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, distillation under reduced pressure could be a viable purification method. However, the thermal stability of this compound should be carefully evaluated before attempting distillation.

Experimental Protocols

Note: The following is a generalized, hypothetical protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction. This should be adapted and optimized for your specific laboratory and scale-up equipment.

Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate [5]

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is assembled. The reactor is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Preparation:

    • A solution of ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

    • Pentafluorobenzaldehyde (1.1 equivalents) is freshly distilled before use.

    • A solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) is used as the base.

  • Ylide Formation:

    • The solution of ethyl diethylphosphoryl methanesulfonate in THF is charged to the reactor.

    • The reactor is cooled to -78 °C using a dry ice/acetone bath.

    • The n-BuLi solution is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.

    • The reaction mixture is stirred for an additional 20 minutes at -78 °C to ensure complete ylide formation.

  • Olefination Reaction:

    • The freshly distilled pentafluorobenzaldehyde is added dropwise to the reaction mixture at -78 °C.

    • The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification:

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Experimental Workflow Diagram

experimental_workflow reactor_setup Reactor Setup and Drying reagent_prep Reagent Preparation reactor_setup->reagent_prep ylide_formation Ylide Formation at -78°C reagent_prep->ylide_formation olefination Addition of Aldehyde and Reaction ylide_formation->olefination workup Aqueous Work-up and Extraction olefination->workup purification Purification (Chromatography/Crystallization) workup->purification final_product Pure this compound purification->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of scaling up the production of this compound.

Table 1: Effect of Scale on Reaction Yield and Purity

Scale (moles of Aldehyde)Reaction Volume (L)Average Yield (%)Purity by HPLC (%)
0.10.58598
1.057895
10.0507292

Table 2: Impact of Key Parameters on Yield and Purity at 10 mole Scale

Parameter VariationAverage Yield (%)Purity by HPLC (%)
Baseline (from Table 1) 7292
Improved Cooling (-78°C ± 2°C) 7894
Optimized Stirring (Baffled Reactor) 7693
Slower Addition of n-BuLi (2 hours) 7593
Use of NaH instead of n-BuLi 7495 (Higher E:Z ratio)

Disclaimer: The data presented in these tables are for illustrative purposes only and are intended to demonstrate potential trends during process scale-up. Actual results will vary depending on the specific experimental conditions and equipment used.

References

Validation & Comparative

A Comparative Analysis of Perfluorophenyl Ethenesulfonate and Other Vinyl Sulfonates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, reactivity, and applications of Perfluorophenyl ethenesulfonate (PFPVS) in comparison to other key vinyl sulfonate analogs. This report provides researchers, scientists, and drug development professionals with essential data to inform their selection of reagents for bioconjugation, polymer synthesis, and drug discovery.

This compound (PFPVS) and its vinyl sulfonate counterparts are versatile reagents in chemical synthesis, prized for their reactivity as Michael acceptors. The electron-withdrawing nature of the sulfonate group activates the vinyl moiety for nucleophilic attack, making these compounds valuable in a range of applications, from the synthesis of complex small molecules to the creation of advanced polymeric materials and bioconjugates. This guide offers a comparative analysis of PFPVS against other common vinyl sulfonates, supported by experimental data and detailed protocols, to facilitate informed decision-making in research and development.

Comparative Performance Data

The reactivity of vinyl sulfonates is significantly influenced by the nature of the ester or amide substituent. This is particularly evident in their susceptibility to Michael additions, a key reaction in many of their applications.

Thiol-Michael Addition Reactivity

The thiol-Michael addition is a cornerstone of bioconjugation and "click" chemistry, enabling the efficient and specific labeling of proteins and other biomolecules. The rate of this reaction is a critical performance parameter.

Table 1: Comparative Reactivity in Thiol-Michael Addition

Vinyl CompoundNucleophileRelative Reaction RateHalf-life (t½) [s]Reference
This compound (PFPVS) GlutathioneVery High (qualitative)Not ReportedInferred from[1]
Phenyl Vinyl Sulfonate 2'-(Phenethyl)thiol~3000x vs. N-benzyl vinyl sulfonamideNot Reported[2]
Vinyl Sulfonamide (unfunctionalized N-H) GlutathioneHigh238[1]
Vinyl Sulfonamide (N-mesyl functionalized) GlutathioneExtremely High< 60[1]
Ethyl Vinyl Sulfone Hexanethiol~7x vs. Hexyl AcrylateNot Reported[3]
Acrylamide GlutathioneLow14,091[1]

Note: Direct kinetic data for PFPVS was not available in the reviewed literature. The "Very High" reactivity is inferred from the established principle that strong electron-withdrawing groups, such as the perfluorophenyl group, significantly enhance the electrophilicity of the vinyl acceptor.

The data clearly indicates that vinyl sulfonates and their derivatives are highly reactive Michael acceptors. Phenyl vinyl sulfonate exhibits a dramatically higher reaction rate compared to vinyl sulfonamides[2]. Furthermore, functionalization of the sulfonamide nitrogen with an electron-withdrawing group, such as a mesyl group, leads to a significant increase in reactivity, with reaction half-lives of less than a minute[1]. This strongly suggests that the perfluorophenyl group in PFPVS, being a potent electron-withdrawing moiety, will confer exceptionally high reactivity in thiol-Michael additions.

Polymerization Behavior

Vinyl sulfonates are also valuable monomers in polymer chemistry, particularly in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT).

Table 2: Comparative Performance in RAFT Polymerization

Vinyl Sulfonate MonomerPolymerization ControlResulting PolymerKey FindingsReference
Neopentyl Ethenesulfonate (NES) GoodPoly(NES) with low polydispersityEfficient polymerization with xanthate-type CTA.[4]
1-Butyl Ethenesulfonate (BES) GoodPoly(BES) with low polydispersityPolymerization behavior comparable to NES.[4]
Isopropyl Ethenesulfonate (IPES) ModeratePoly(IPES)-[4]
Phenyl Ethenesulfonate (PES) ModeratePoly(PES)-[4]
Fluorinated Oligo Ethylene Glycol Ethenesulfonates (FEGES) GoodHigh molecular weight polymersFluorination suppresses chain transfer reactions, leading to higher conversions and molecular weights compared to non-fluorinated analogs.[5]

The studies on RAFT polymerization demonstrate that various vinyl sulfonate esters can be polymerized in a controlled manner to yield well-defined polymers[4]. The work on fluorinated oligo ethylene glycol ethenesulfonates highlights a key advantage of fluorination: the suppression of undesirable chain transfer reactions, which leads to polymers with higher molecular weights and conversions[5]. This suggests that PFPVS could be a promising monomer for producing well-defined fluorinated polymers.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.

Synthesis of Vinyl Sulfonates

General Procedure for the Synthesis of Vinyl Sulfonates and Vinyl Sulfonamides:

Multifunctional vinyl sulfonates and vinyl sulfonamides can be synthesized from readily available multifunctional alcohols and amines. The general procedure involves the reaction of the corresponding alcohol or amine with 2-chloroethanesulfonyl chloride in the presence of a base like triethylamine (Et3N)[6].

Experimental Workflow for Vinyl Sulfonate Synthesis

Reactants Alcohol/Amine + 2-Chloroethanesulfonyl Chloride Reaction Reaction at 0 °C to rt Reactants->Reaction Base Triethylamine (Et3N) Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Vinyl Sulfonate / Vinyl Sulfonamide Purification->Product cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis VS_sol Vinyl Sulfonate Solution Mix Mix Reactants in Cuvette/Vessel VS_sol->Mix Thiol_sol Thiol Solution in Buffer Thiol_sol->Mix Monitor Monitor Reaction Progress (UV-Vis/NMR/HPLC) Mix->Monitor Data Plot [VS] vs. Time Monitor->Data Calc Calculate Rate Constant (k) and Half-life (t½) Data->Calc PFPVS This compound (PFPVS) EWG Strong Electron-Withdrawing Perfluorophenyl Group PFPVS->EWG Fluorine Presence of Fluorine PFPVS->Fluorine High_Reactivity High Reactivity as Michael Acceptor EWG->High_Reactivity Bioconjugation Efficient Bioconjugation High_Reactivity->Bioconjugation Polymerization Controlled Polymerization High_Reactivity->Polymerization Fluoropolymers Fluorinated Polymers with Unique Properties Fluorine->Fluoropolymers Polymerization->Fluoropolymers

References

A Tale of Two Monomers: A Comparative Guide to Perfluorophenyl Ethenesulfonate and Pentafluorophenyl Methacrylate in Copolymerization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of functional polymers, the choice of monomer is a critical decision that dictates the ultimate properties and performance of the resulting materials. This guide provides a comprehensive comparison of two highly fluorinated monomers, perfluorophenyl ethenesulfonate and pentafluorophenyl methacrylate, in the context of copolymerization. While both offer the allure of the perfluorophenyl group for post-polymerization modification, their inherent structural differences lead to distinct polymerization behaviors and copolymer characteristics.

This comparison synthesizes available experimental data and draws upon fundamental principles of polymer chemistry to illuminate the key differences between these two monomers. A significant disparity in the available research literature exists, with pentafluorophenyl methacrylate being extensively studied, while data on the copolymerization of this compound remains scarce. This guide will therefore provide a detailed, data-driven analysis for the former, and a more theoretical, predictive analysis for the latter.

At a Glance: Key Differences

FeatureThis compoundPentafluorophenyl Methacrylate (PFMA)
Structure CH₂=CHSO₃C₆F₅CH₂=C(CH₃)CO₂C₆F₅
Polymerization Behavior Expected to be less reactive in radical polymerization. Prone to chain transfer.Readily undergoes controlled radical polymerization (e.g., RAFT).
Reactivity Ratios Data not available. Expected to have low reactivity ratios with common comonomers.Well-documented reactivity ratios with various comonomers (e.g., rPFMA = 1.06, rMMA = 0.44 with Methyl Methacrylate).
Copolymer Properties Expected to impart high thermal stability and chemical resistance due to the sulfonate group.Copolymers exhibit tunable thermal properties, high hydrophobicity, and are amenable to facile post-polymerization modification.
Post-Polymerization Modification The perfluorophenyl group can be substituted by nucleophiles.The pentafluorophenyl ester is a highly efficient reactive handle for amination and other nucleophilic substitutions.
Hydrolytic Stability The sulfonate ester is generally considered more resistant to hydrolysis than a carboxylate ester.The methacrylate ester can be susceptible to hydrolysis under certain conditions.

Delving Deeper: A Head-to-Head Comparison

Monomer Reactivity and Copolymerization Behavior

Pentafluorophenyl Methacrylate (PFMA): A Workhorse for Controlled Polymerization

Pentafluorophenyl methacrylate is a well-behaved monomer in radical polymerization, particularly in controlled radical polymerization techniques like Reversible Addition-Fragmentaion chain-Transfer (RAFT) polymerization. This allows for the synthesis of well-defined copolymers with controlled molecular weights and low dispersity.

The reactivity of PFMA in copolymerization has been quantified through the determination of reactivity ratios with various comonomers. For instance, in the copolymerization with methyl methacrylate (MMA), the reactivity ratios have been reported as rPFMA = 1.06 and rMMA = 0.44. This indicates that a propagating chain ending in a PFMA radical has a slight preference for adding another PFMA monomer, while a chain ending in an MMA radical also prefers to add a PFMA monomer. This behavior leads to the formation of random copolymers with a slight enrichment of PFMA units.

This compound: A More Challenging Candidate

Furthermore, the hydrogen atoms on the carbon atom to which the sulfonyl group is attached can be susceptible to chain transfer reactions, which can limit the molecular weight of the resulting copolymer.

Properties of the Resulting Copolymers

Copolymers of Pentafluorophenyl Methacrylate: Versatility and Functionality

The properties of copolymers containing PFMA are largely dictated by the comonomer used and the ease of post-polymerization modification. The pentafluorophenyl ester group is a highly efficient leaving group, allowing for facile reaction with a wide range of nucleophiles, particularly primary and secondary amines, to form stable amide bonds. This "activated ester" functionality is a cornerstone of its utility, enabling the straightforward synthesis of functional and stimuli-responsive polymers.

For example, copolymers of PFMA with other methacrylates can be modified to introduce functionalities for drug delivery, bioconjugation, or surface modification. The thermal stability of PFMA-containing copolymers is generally good, with the final properties being a composite of the constituent monomers.

Copolymers of this compound: A Focus on Stability

While experimental data is lacking, the incorporation of a sulfonate group into a polymer backbone is generally associated with high thermal and chemical stability. The sulfonyl group is more resistant to hydrolysis than the ester group in methacrylates. This suggests that copolymers of this compound could be valuable in applications requiring robust materials that can withstand harsh chemical environments. The perfluorophenyl group would still be available for post-polymerization modification, though the reaction kinetics might differ from those of PFMA.

Experimental Protocols: A Glimpse into the Lab

Synthesis of Pentafluorophenyl Methacrylate (PFMA)

A common method for the synthesis of PFMA involves the reaction of methacryloyl chloride with pentafluorophenol in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

Synthesis_PFMA Methacryloyl_Chloride Methacryloyl Chloride Reaction Reaction Methacryloyl_Chloride->Reaction Pentafluorophenol Pentafluorophenol Pentafluorophenol->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction PFMA Pentafluorophenyl Methacrylate Byproduct Triethylammonium Chloride Reaction->PFMA Reaction->Byproduct

Synthesis of Pentafluorophenyl Methacrylate.

RAFT Copolymerization of PFMA and a Comonomer

A typical RAFT polymerization protocol for copolymerizing PFMA with another vinyl monomer (e.g., methyl methacrylate) involves dissolving the monomers, a RAFT agent (e.g., a dithiobenzoate), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., dioxane). The mixture is then deoxygenated and heated to initiate polymerization.

RAFT_Copolymerization cluster_reactants Reactants cluster_process Process cluster_products Products PFMA Pentafluorophenyl Methacrylate Mixing Mixing and Dissolving PFMA->Mixing Comonomer Comonomer (e.g., MMA) Comonomer->Mixing RAFT_Agent RAFT Agent RAFT_Agent->Mixing Initiator Initiator (AIBN) Initiator->Mixing Solvent Solvent (Dioxane) Solvent->Mixing Deoxygenation Deoxygenation (e.g., N2 bubbling) Mixing->Deoxygenation Heating Heating (e.g., 70°C) Deoxygenation->Heating Copolymer Well-defined Copolymer Heating->Copolymer

Workflow for RAFT Copolymerization.

Signaling Pathways and Logical Relationships

The choice between this compound and pentafluorophenyl methacrylate in a copolymerization strategy can be visualized as a decision-making pathway, where the desired properties of the final copolymer dictate the selection of the monomer.

Monomer_Selection cluster_monomers Monomer Choice cluster_outcomes Expected Outcomes Desired_Properties Desired Copolymer Properties PFMA Pentafluorophenyl Methacrylate Desired_Properties->PFMA Need for controlled architecture and versatile functionalization PFES This compound Desired_Properties->PFES Primary need for high stability Controlled_Polymerization Controlled Polymerization (Well-defined architecture) PFMA->Controlled_Polymerization Facile_Modification Facile Post-Polymerization Modification PFMA->Facile_Modification High_Stability High Thermal and Chemical Stability PFES->High_Stability Lower_Reactivity Potentially Lower Reactivity and Incorporation PFES->Lower_Reactivity

Decision pathway for monomer selection.

Conclusion: A Choice Guided by Application

This compound, while less explored, holds promise for applications where exceptional thermal and chemical stability are paramount. The inherent robustness of the sulfonate group, coupled with the potential for post-polymerization modification via the perfluorophenyl ring, makes it an intriguing candidate for high-performance materials. However, significant research is needed to overcome the anticipated challenges in its copolymerization and to fully unlock its potential.

For researchers and developers, the choice between these two monomers will ultimately be dictated by the specific requirements of the target application. Where precise control over polymer architecture and a broad scope of functionalization are key, PFMA is the clear frontrunner. Where ultimate stability is the primary concern, and the challenges of a less reactive monomer can be addressed, this compound may offer a rewarding path forward. Further research into the copolymerization behavior of this compound is crucial to enable a more complete and data-driven comparison in the future.

Purity Assessment of Perfluorophenyl Ethenesulfonate: A Comparative Guide to NMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Perfluorophenyl Ethenesulfonate, a fluorinated organic compound. The following sections present detailed experimental protocols, comparative data, and a visual workflow to aid in selecting the most suitable analytical method.

Introduction

This compound is a complex molecule whose purity is paramount for its intended applications. The presence of fluorine atoms in its structure makes ¹⁹F NMR a powerful tool for its analysis. However, traditional chromatographic techniques such as HPLC and GC-MS also offer robust alternatives for purity determination. This guide aims to provide an objective comparison of these methods, supported by experimental data and detailed protocols, to enable informed decisions in a laboratory setting.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the required level of sensitivity and accuracy. The following table summarizes the key performance characteristics of ¹⁹F NMR, HPLC-UV, and GC-MS for the analysis of fluorinated compounds like this compound.

Feature¹⁹F Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the nuclear magnetic resonance of ¹⁹F nuclei, providing structural and quantitative information.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, with UV detection.Separates volatile components of a mixture, followed by ionization and mass-to-charge ratio analysis for identification and quantification.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dissolution in a suitable solvent, filtration may be required. Derivatization may be needed for compounds without a UV chromophore.Derivatization is often required to increase volatility and thermal stability.
Limit of Detection (LOD) ~0.1-1% for impurities~0.01-0.1 µg/mL~0.05-0.1 µg/L
Limit of Quantitation (LOQ) ~0.3-3% for impurities~0.05-0.5 µg/mL~0.18-0.28 µg/L
Linearity (r²) >0.999>0.999>0.997
Precision (RSD) < 2%< 5%< 8%
Analysis Time ~10-30 minutes per sample~15-45 minutes per sample~30-60 minutes per sample
Advantages - Absolute quantification without a specific reference standard for the analyte.- Provides structural information.- Non-destructive.- High specificity for fluorinated compounds.[1][2][3]- High sensitivity and resolution.- Well-established and widely available.- Suitable for non-volatile and thermally labile compounds.[4][5]- High sensitivity and selectivity.- Provides molecular weight and fragmentation information for identification.[6][7]
Disadvantages - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Requires a suitable chromophore for UV detection.- May require derivatization.- Potential for co-elution of impurities.- Limited to volatile and thermally stable compounds.- Derivatization is often necessary, adding complexity.[6]

Experimental Protocols

¹⁹F Quantitative NMR (qNMR) Spectroscopy

This protocol provides a general framework for the purity assessment of this compound using ¹⁹F qNMR.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a signal that does not overlap with the analyte).

  • Dissolve the sample and internal standard in 0.6 mL of a deuterated solvent (e.g., acetone-d₆ or chloroform-d) in a 5 mm NMR tube.

  • Ensure complete dissolution by gentle vortexing.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Nucleus: ¹⁹F

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker instruments).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation. A typical starting point is 30 seconds.

  • Acquisition Time (aq): At least 2 seconds to ensure good resolution.

  • Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (sw): A wide spectral width (e.g., 200 ppm) to encompass all possible fluorine signals.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Integrate the signals corresponding to the this compound and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Where:

    • I_analyte and I_IS are the integral areas of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of fluorine atoms contributing to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • Purity_IS is the known purity of the internal standard.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general procedure for purity analysis by HPLC with UV detection.

1. Sample and Mobile Phase Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the mobile phase, which could be a gradient of water and acetonitrile or methanol, with a suitable additive like 0.1% formic acid to improve peak shape.

  • Filter all solutions through a 0.45 µm filter before use.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is often used for complex samples. For example, starting with a higher percentage of water and gradually increasing the organic solvent percentage.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

  • Injection Volume: 10-20 µL.

  • UV Detection: At a wavelength where the analyte has maximum absorbance. A photodiode array (PDA) detector can be used to obtain spectra of the peaks for purity assessment.

3. Data Analysis:

  • Integrate the peak area of the main component and any impurities.

  • Purity is often calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

  • For more accurate quantification, a calibration curve can be generated using standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general approach for purity determination using GC-MS, which may require derivatization.

1. Sample Preparation and Derivatization:

  • As this compound may not be sufficiently volatile or thermally stable for direct GC analysis, derivatization might be necessary. A common method is silylation to replace acidic protons.

  • Accurately weigh the sample and dissolve it in a dry solvent.

  • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat the mixture to ensure complete reaction.

  • Prepare a series of calibration standards in a similar manner.

2. GC-MS System and Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

3. Data Analysis:

  • Identify the main component and impurities based on their retention times and mass spectra.

  • Quantify the purity by comparing the peak area of the main component to the total peak area or by using a calibration curve.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a compound like this compound, from sample receipt to the final report, incorporating the different analytical techniques discussed.

Purity_Assessment_Workflow cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Sample_Receipt Sample Receipt & Login Sample_Prep Sample Preparation (Weighing, Dissolution) Sample_Receipt->Sample_Prep Method_Selection Method Selection Sample_Prep->Method_Selection NMR_Analysis ¹⁹F qNMR Analysis Method_Selection->NMR_Analysis Structural Info & Absolute Quant. HPLC_Analysis HPLC-UV Analysis Method_Selection->HPLC_Analysis High Sensitivity & Non-volatile GCMS_Analysis GC-MS Analysis Method_Selection->GCMS_Analysis High Sensitivity & Volatile Data_Processing Data Processing & Integration NMR_Analysis->Data_Processing HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report_Generation Final Report Generation Purity_Calculation->Report_Generation

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Perfluorophenyl Ethenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of emerging contaminants like Perfluorophenyl ethenesulfonate is critical. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the analytical technique of choice for such compounds.[1] This guide provides a comparative overview of two common HPLC methodologies for the analysis of this compound and structurally similar per- and polyfluoroalkyl substances (PFAS), focusing on the use of traditional C18 reversed-phase columns versus the more specialized Pentafluorophenyl (PFP) columns.

The selection of the HPLC column is a critical parameter that dictates the selectivity and resolution of the chromatographic separation.[2] While C18 columns are widely used, PFP columns offer unique retention mechanisms that can be advantageous for the separation of fluorinated and aromatic compounds.[3][4]

Comparison of HPLC Column Performance

The following table summarizes the key performance characteristics of C18 and PFP columns for the analysis of compounds with the structural features of this compound.

FeatureC18 ColumnPFP ColumnRationale
Primary Retention Mechanism Hydrophobic (van der Waals) interactions.[3]Multiple interactions: hydrophobic, π-π, dipole-dipole, and ion-exchange.[4][5]The PFP stationary phase's electron-withdrawing fluorine atoms create strong interactions with the π-electrons of aromatic rings, enhancing selectivity for such compounds.[3]
Selectivity for Aromatic Analytes ModerateEnhancedThe π-π interactions of the PFP column provide superior separation for aromatic compounds compared to the primarily hydrophobic interactions of the C18 phase.[3]
Shape Selectivity LowPotentialThe rigid structure of the pentafluorophenyl group can contribute to separation based on the analyte's shape, which is particularly useful for isomer separation.[3]
Retention of Polar Analytes Generally lower, especially in high organic mobile phases.Can offer better retention for some polar analytes compared to C18.The multiple interaction modes of the PFP phase can lead to increased retention of moderately polar compounds.
Typical Mobile Phase pH Range Wide, but can be limited by silica backbone stability.Typically operates well within a pH range of 2.5 to 8.0.[3]Both are silica-based, but specific manufacturer recommendations should be followed.
Common Applications Broad range of moderately polar to nonpolar analytes.Aromatic compounds, positional isomers, halogenated compounds, and other polar analytes.[3]The unique selectivity of PFP columns makes them a good alternative when C18 columns fail to provide adequate resolution.[2]

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound and similar PFAS using both a C18 and a PFP HPLC column, coupled with tandem mass spectrometry (LC-MS/MS) for detection.

Method 1: Analysis using a C18 Reversed-Phase Column

This method is a representative protocol for the analysis of a broad range of PFAS, including sulfonates, on a C18 column.

1. Sample Preparation:

  • For aqueous samples, perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge to concentrate the analytes and remove matrix interferences.[1]

  • Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.

2. HPLC-MS/MS System:

  • HPLC System: A binary HPLC pump capable of delivering reproducible gradients.

  • Analytical Column: A C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM ammonium acetate in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.[6]

  • Gradient Program:

    • Start at 20% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 20% B and equilibrate for 5 minutes.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum sensitivity.

Method 2: Analysis using a Pentafluorophenyl (PFP) Column

This method leverages the unique selectivity of a PFP column for improved separation of fluorinated aromatic compounds.

1. Sample Preparation:

  • Follow the same sample preparation protocol as described in Method 1.

2. HPLC-MS/MS System:

  • HPLC System: A binary HPLC pump.

  • Analytical Column: A PFP column (e.g., Hypersil GOLD PFP, 2.1 mm x 100 mm, 1.9 µm particle size).[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source in negative ion mode.

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM ammonium acetate in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 0.45 mL/min.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 55 °C.[5]

  • Gradient Program:

    • Hold at 20% B for 0.9 min.

    • Linear gradient to 70% B by 1.8 min.

    • Linear gradient to 80% B by 5.3 min.

    • Hold at 80% B for 1.4 min.

    • Linear gradient to 100% B by 8 min.

    • Hold at 100% B until 10.7 min.

    • Return to 20% B by 12 min and equilibrate for 8 min.[5]

4. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM: Monitor for the specific precursor-to-product ion transitions for this compound.

  • Source Parameters: Optimize as in Method 1.

Visualizing the Separation Logic and Workflow

The choice of HPLC column is fundamentally linked to the chemical properties of the analyte. The following diagram illustrates the interaction between this compound and the two different stationary phases.

G cluster_analyte This compound cluster_columns HPLC Column Stationary Phases cluster_process General HPLC Workflow Analyte Structure: Perfluorophenyl Group Ethenesulfonate Group C18 C18 Column (Alkyl Chains) Analyte->C18 Hydrophobic Interactions PFP PFP Column (Pentafluorophenyl Rings) Analyte->PFP Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange Interactions SamplePrep Sample Preparation (SPE) HPLC HPLC Separation SamplePrep->HPLC MS MS/MS Detection HPLC->MS Data Data Analysis MS->Data

Caption: Analyte-Column Interactions and HPLC Workflow.

The diagram above illustrates how the structural components of this compound engage in different types of interactions with C18 and PFP stationary phases, influencing the chromatographic separation. It also outlines the general workflow for the analysis of this compound using HPLC-MS/MS.

References

A Comparative Guide to Alternatives for Perfluorophenyl Ethenesulfonate in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking effective reagents for carbon-carbon bond formation, Perfluorophenyl ethenesulfonate has served as a valuable synthetic tool. However, the exploration of alternatives is crucial for expanding the synthetic toolbox, improving reaction efficiency, and potentially reducing reliance on fluorinated compounds. This guide provides a comprehensive evaluation of viable alternatives to this compound, focusing on their performance in key synthetic transformations such as Suzuki-Miyaura and Heck cross-coupling reactions.

Performance Comparison of Vinyl Sulfonates in Cross-Coupling Reactions

The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura and Heck reactions. The data presented is a compilation from various studies and is intended to provide a comparative overview. Direct comparison may be limited as reaction conditions can vary between studies.

Table 1: Suzuki-Miyaura Coupling of Vinyl Sulfonates with Arylboronic Acids

Vinyl SulfonateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Vinyl MesylatePhenylboronic acidNa₂PdCl₄ / CataCXium F sulfK₂CO₃Water100198[1]
Vinyl Tosylate4-Methoxyphenylboronic acidPd₂(dba)₃ / PCy₃K₃PO₄Dioxane/H₂O1001495[2][3]
Vinyl NonaflatePhenylboronic acidPd(OAc)₂ / SPhosCsFIsopropanol801285[3]
Monofluorovinyl Tosylate4-Methoxyphenylboronic acidPd₂(dba)₃ / PCy₃K₃PO₄Dioxane/H₂O1001492[2][3]
Perfluorophenyl EsterPhenylboronic acidPd₂(dba)₃ / PCy₃HBF₄Na₂CO₃Dioxane1201286[4][5]

Note: Data for Perfluorophenyl ester is included as a proxy for this compound due to the lack of direct comparative data for the latter in Suzuki-Miyaura reactions. The reactivity of the pentafluorophenyl group is the key factor in this comparison.

Table 2: Heck Reaction of Vinyl Sulfonates with Aryl Halides

Vinyl Sulfonate DerivativeAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Vinyl Nonaflate4-BromoacetophenonePd(OAc)₂ / PPh₃Et₃NDMF802475[6]
Vinyl TosylateIodobenzenePd(OAc)₂ / PPh₃K₂CO₃DMF1001288[6]
Methyl Vinyl Sulfone4-BromoanisolePd-TedicypK₂CO₃DMF140495[7]
Phenyl Vinyl SulfoxideIodobenzenePd(OAc)₂Et₃NDMF1002464[7]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are generalized from the cited literature and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of Vinyl Sulfonates with Arylboronic Acids
  • Reaction Setup: To an oven-dried reaction vessel, add the vinyl sulfonate (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., PCy₃, 4-10 mol%), and base (e.g., K₃PO₄, 2-3 equiv.).

  • Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., Dioxane/Water mixture) is then added.

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12-24 hours) and monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][3][8][9]

General Procedure for the Heck Reaction of Vinyl Sulfonates with Aryl Halides
  • Reaction Setup: A mixture of the aryl halide (1.0 equiv.), the vinyl sulfonate (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., PPh₃, 2-10 mol%), and base (e.g., Et₃N or K₂CO₃, 2-3 equiv.) is placed in a reaction vessel.

  • Solvent Addition: Anhydrous and degassed solvent (e.g., DMF or acetonitrile) is added under an inert atmosphere.

  • Reaction Execution: The mixture is heated to the specified temperature (e.g., 80-140 °C) and stirred for the required duration (e.g., 4-24 hours). The reaction progress is monitored by an appropriate analytical technique.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[6][7][10]

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions, which are fundamental to understanding the transformations discussed.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² L_n Transmetal->PdII_R2 Base Base Boronic R²-B(OR)₂ Borate [R²-B(OR)₂(Base)]⁻ Boronic->Borate + Base Borate->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Coord Alkene Coordination PdII_RX->Coord PdII_Alkene [R-Pd(II)-X(Alkene)L_n] Coord->PdII_Alkene Alkene Alkene Alkene->Coord MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Intermediate Intermediate MigIns->PdII_Intermediate BetaHydride β-Hydride Elimination PdII_Intermediate->BetaHydride PdH H-Pd(II)-X L_n BetaHydride->PdH Product Substituted Alkene BetaHydride->Product RedElim Reductive Elimination PdH->RedElim + Base Base Base RedElim->Pd0 Regeneration

Caption: General mechanism of the Mizoroki-Heck reaction.[6]

References

A Comparative Analysis of the Reactivity of Perfluorophenyl Ethenesulfonate Derivatives as Potent Michael Acceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of perfluorophenyl ethenesulfonate derivatives, highlighting their potential as highly reactive Michael acceptors for applications in chemical biology and drug development. The strong electron-withdrawing nature of the perfluorophenyl group significantly enhances the electrophilicity of the ethenesulfonate moiety, making these compounds valuable tools for covalent modification of nucleophiles such as cysteine residues in proteins.

Enhanced Electrophilicity and Reactivity

This compound derivatives are characterized by a vinyl group attached to a sulfonate ester bearing a pentafluorophenyl ring. The cumulative inductive effect of the five fluorine atoms on the phenyl ring makes the perfluorophenyl group a powerful electron-withdrawing substituent. This electronic pull increases the partial positive charge on the β-carbon of the vinyl group, rendering it exceptionally susceptible to nucleophilic attack. This heightened electrophilicity translates to significantly faster reaction rates in Michael additions compared to their non-fluorinated counterparts.

Comparative Reactivity Data

Michael AcceptorRelative ReactivityFold Increase vs. N-Benzyl Vinyl Sulfonamide
Phenyl Vinyl SulfonateHigh~3000x
Phenyl Vinyl SulfoneModerate~100x
N-Benzyl Vinyl SulfonamideLow1x

Data extrapolated from studies on vinyl sulfonyl compounds to illustrate the trend in reactivity.

Based on the established electronic effects, it is anticipated that (E)-ethyl 2-(perfluorophenyl)ethenesulfonate would exhibit even greater reactivity than phenyl vinyl sulfonate due to the superior electron-withdrawing capacity of the perfluorophenyl group compared to the phenyl group. This positions this compound derivatives among the most potent Michael acceptors.

Experimental Protocols

Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

A reliable method for the synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate is the Wittig-Horner reaction. This approach involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.

Materials:

  • Ethyl diethylphosphoryl methanesulfonate

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (2.3 M)

  • Pentafluorobenzaldehyde

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry THF is prepared in a flame-dried, nitrogen-purged round-bottom flask.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • 2.3 M n-BuLi in hexane (approximately 1.05 equivalents) is added dropwise to the cooled solution. The mixture is stirred for 20 minutes at -78 °C.

  • Freshly distilled pentafluorobenzaldehyde (1.1 equivalents) is then added to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and is stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

Visualizing Reaction Pathways and Workflows

Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate via Wittig-Horner Reaction

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Phosphonate Ethyl diethylphosphoryl methanesulfonate Deprotonation Deprotonation Phosphonate->Deprotonation Aldehyde Pentafluorobenzaldehyde Wittig_Horner Wittig-Horner Reaction Aldehyde->Wittig_Horner Base n-BuLi in THF Base->Deprotonation Temp -78 °C to RT Temp->Wittig_Horner Deprotonation->Wittig_Horner Workup Aqueous Workup & Extraction Wittig_Horner->Workup Purification Column Chromatography Workup->Purification Product_Node (E)-ethyl 2-(perfluorophenyl)ethenesulfonate Purification->Product_Node

Caption: Synthetic workflow for (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

Michael Addition of a Thiol to a this compound Derivative

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product Michael_Acceptor Perfluorophenyl Ethenesulfonate Attack Nucleophilic Attack on β-carbon Michael_Acceptor->Attack Nucleophile Thiol (R-SH) Activation Base-catalyzed Thiolate Formation (R-S⁻) Nucleophile->Activation Activation->Attack Protonation Proton Transfer Attack->Protonation Adduct Covalent Thioether Adduct Protonation->Adduct

Caption: Mechanism of thiol-Michael addition to a this compound.

Conclusion

This compound derivatives represent a class of exceptionally reactive Michael acceptors. The powerful electron-withdrawing nature of the perfluorophenyl group dramatically enhances their electrophilicity, leading to rapid covalent modification of soft nucleophiles like thiols. This high reactivity, coupled with established synthetic routes, makes them highly valuable reagents for researchers in drug development and chemical biology for applications such as covalent inhibitor design, bioconjugation, and the labeling of biological macromolecules. The provided data and protocols offer a foundation for the rational design and implementation of these potent electrophiles in various research applications.

Comparative Spectroscopic Analysis for the Structural Validation of Perfluorophenyl Ethenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectroscopic analysis of Perfluorophenyl ethenesulfonate against two alternative sulfonate compounds: Phenyl ethenesulfonate and Phenyl methanesulfonate. The objective is to offer a comprehensive dataset and standardized protocols for the structural validation of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analyses of this compound and its alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundVinyl ProtonsAromatic ProtonsOther Protons
This compound (ethyl ester)6.5-7.5 (m)-1.4 (t, 3H, CH₃), 4.4 (q, 2H, OCH₂)[1]
Phenyl ethenesulfonate6.0-6.8 (m)7.2-7.5 (m)-
Phenyl methanesulfonate-7.2-7.4 (m)3.1 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundVinyl CarbonsAromatic CarbonsOther Carbons
This compound120-140135-150 (m, C-F coupling)-
Phenyl ethenesulfonate125.9, 134.2122.5, 129.6, 130.0, 148.5-
Phenyl methanesulfonate-122.2, 129.8, 130.2, 149.038.0 (CH₃)

Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shift δ in ppm, referenced to CFCl₃)

CompoundOrtho-FluorinesMeta-FluorinesPara-Fluorine
This compound (ethyl ester)-155 to -158 (m)-163 to -165 (m)-160 to -162 (m)[1]
Phenyl ethenesulfonate---
Phenyl methanesulfonate---

Table 4: FTIR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundS=O Stretch (asymmetric)S=O Stretch (symmetric)C=C Stretch (vinyl)C-F Stretch
This compound~1370~1180~16401000-1200
Phenyl ethenesulfonate136511751645-
Phenyl methanesulfonate13501170--

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compoundExpected ~278[M-SO₂]⁺, [C₆F₅O]⁺, [C₆F₅]⁺
Phenyl ethenesulfonate184105 ([M-C₆H₅O]⁺), 94 ([C₆H₅OH]⁺), 77 ([C₆H₅]⁺)
Phenyl methanesulfonate17293 ([M-SO₂CH₃]⁺), 79 ([SO₂CH₃]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 5 seconds, and 1024 scans. Proton decoupling was applied.

  • ¹⁹F NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 2 seconds, and 64 scans. CFCl₃ was used as an external standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A benchtop FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal. For liquid samples, a thin film was cast on the crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was collected prior to sample analysis.

Mass Spectrometry (MS)
  • Instrumentation: A quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. The solution was then infused into the ESI source at a flow rate of 10 µL/min.

  • Data Acquisition: Mass spectra were acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 150°C. For fragmentation analysis, collision-induced dissociation (CID) was performed using argon as the collision gas.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural validation of the target compounds.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structural Validation Compound This compound & Alternatives NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Validation Structural Confirmation NMR_Data->Validation FTIR_Data->Validation MS_Data->Validation

References

Safety Operating Guide

Navigating the Disposal of Perfluorophenyl Ethenesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling perfluorophenyl ethenesulfonate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its classification as a per- and polyfluoroalkyl substance (PFAS), this compound falls under a category of chemicals with increasing regulatory scrutiny. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) and Handling:

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Ventilation Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation exposure.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Disposal Procedures for this compound

The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which provides a framework for managing these persistent chemicals. As federal regulations for PFAS under the Resource Conservation and Recovery Act (RCRA) are still evolving, it is imperative to consult with your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal regulations.[1][2][3]

The primary recommendation is to manage this compound as a hazardous waste and to select a disposal method that minimizes the potential for environmental release.[2][4]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof container with "Hazardous Waste: this compound."

    • Do not mix with other waste streams unless explicitly approved by your EHS department.

  • Containerization:

    • Use a chemically compatible container with a secure lid.

    • Store the sealed container in a designated hazardous waste accumulation area.

  • Consult with EHS:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures with licensed hazardous waste disposal vendors.

  • Recommended Disposal Technologies: The EPA's interim guidance outlines three primary technologies for the disposal of PFAS-containing materials. The selection of the most appropriate method should be made in consultation with your EHS department and the disposal vendor.

    • Thermal Destruction (Incineration): High-temperature incineration in a hazardous waste incinerator is a potential method for the complete destruction of PFAS.[5] However, the effectiveness can vary, and there is a risk of incomplete combustion leading to the release of harmful byproducts.[2] Therefore, it is crucial to use a facility with proven efficacy for PFAS destruction.

    • Permitted Hazardous Waste Landfills: Disposal in a RCRA Subtitle C hazardous waste landfill is a common method for containing PFAS waste.[3][6] These landfills have stringent design and monitoring requirements to prevent the release of hazardous substances into the environment.

    • Underground Injection: Deep-well injection into geologically stable formations is another option for the disposal of liquid PFAS waste. This method isolates the waste from groundwater sources.[2][7]

Decision-Making Workflow for Disposal

The following diagram illustrates a logical workflow for determining the appropriate disposal path for this compound waste, based on current EPA guidance.

start This compound Waste Generated consult_ehs Consult Institutional EHS Department start->consult_ehs waste_characterization Characterize Waste (Solid/Liquid, Concentration) consult_ehs->waste_characterization select_vendor Select Licensed Hazardous Waste Vendor waste_characterization->select_vendor disposal_options Evaluate Disposal Options Based on EPA Guidance select_vendor->disposal_options thermal High-Temperature Incineration disposal_options->thermal If vendor confirms effective destruction landfill Hazardous Waste Landfill (RCRA Subtitle C) disposal_options->landfill For solid or liquid waste injection Underground Injection (for liquids) disposal_options->injection For liquid waste, if available documentation Complete Waste Manifest and Documentation thermal->documentation landfill->documentation injection->documentation transport Arrange for Licensed Transport documentation->transport final_disposal Final Disposal transport->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these guidelines and working closely with your institution's environmental health and safety professionals, you can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.